Product packaging for Tazarotene-d8(Cat. No.:)

Tazarotene-d8

Cat. No.: B586968
M. Wt: 357.5 g/mol
InChI Key: OGQICQVSFDPSEI-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tazarotene-d8 is a deuterium-labelled analog of Tazarotene, a third-generation topical retinoid . This stable isotope, with the CAS number 1246815-76-8, is designed for use in pharmaceutical research as a standard and intermediate . Like its parent compound, this compound is a prodrug that is rapidly converted in vivo to its active form, Tazarotenic acid-d8 . The active metabolite is known to function as a retinoic acid receptor (RAR)-specific retinoid, exhibiting selective affinity for the RARβ and RARγ subtypes . This selective binding modulates the transcription of genes responsible for cellular differentiation and proliferation . The deuterated form is particularly valuable in metabolic studies and pharmacokinetic research, where it serves as an internal standard for mass spectrometry, enabling the precise quantification of Tazarotene and its metabolites in biological samples . This compound is offered for research applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO2S B586968 Tazarotene-d8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQICQVSFDPSEI-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tazarotene-d8: A Technical Guide for its Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Tazarotene-d8 in modern analytical research, particularly in the fields of pharmacokinetics and dermatopharmacology. As a deuterated analog of the third-generation retinoid, Tazarotene, this compound serves as an indispensable tool for the precise quantification of Tazarotene and its active metabolite, tazarotenic acid, in complex biological matrices. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures the accuracy and reliability of bioanalytical data, which is critical for drug development and clinical research.

The Core Utility of this compound: An Internal Standard

In quantitative analysis, particularly in pharmacokinetic studies, the use of a stable isotope-labeled internal standard is the gold standard for correcting for variability in sample preparation and instrument response. This compound, being structurally identical to Tazarotene but with a higher mass due to the deuterium atoms, co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for accurate quantification of Tazarotene even at low concentrations in complex biological samples like plasma and skin homogenates.

Tazarotene's Mechanism of Action: A Brief Overview

Tazarotene is a prodrug that is rapidly hydrolyzed in biological systems to its active form, tazarotenic acid. Tazarotenic acid is a selective agonist for retinoic acid receptors (RARs), with a particular affinity for the RAR-β and RAR-γ subtypes. The binding of tazarotenic acid to these nuclear receptors leads to the modulation of gene expression, which in turn influences cellular proliferation, differentiation, and inflammation. This mechanism of action is central to Tazarotene's therapeutic effects in skin disorders such as psoriasis and acne.

Data Presentation: Bioanalytical Method Validation Parameters

The following tables summarize the typical quantitative data from a validated LC-MS/MS method for the simultaneous determination of Tazarotene and its active metabolite, tazarotenic acid, in a biological matrix, using this compound as an internal standard. The data presented here is a composite representation from various published methodologies.

Table 1: Linearity and Sensitivity of the Analytical Method

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Tazarotene0.1 - 1000.1> 0.99
Tazarotenic Acid0.5 - 5000.5> 0.99

Table 2: Accuracy and Precision of the Analytical Method

AnalyteQC LevelNominal Conc. (ng/mL)Accuracy (%)Precision (%RSD)
TazaroteneLow0.395 - 105< 15
Mid5098 - 102< 10
High8097 - 103< 10
Tazarotenic AcidLow1.596 - 104< 15
Mid25099 - 101< 10
High40098 - 102< 10

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
TazaroteneLow85 - 9590 - 110
High88 - 9892 - 108
Tazarotenic AcidLow82 - 9288 - 112
High85 - 9591 - 109
This compoundMid87 - 9793 - 107

Experimental Protocols

Detailed Methodology for the Quantification of Tazarotene and Tazarotenic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example based on established and validated methods in the scientific literature.

1. Preparation of Stock and Working Solutions:

  • Tazarotene and Tazarotenic Acid Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Tazarotene and Tazarotenic Acid reference standards in 10 mL of methanol, respectively.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples at the desired concentrations. The working solution for the internal standard is typically prepared at a concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Tazarotene: Precursor ion > Product ion (specific m/z values to be determined during method development)

    • Tazarotenic Acid: Precursor ion > Product ion (specific m/z values to be determined during method development)

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)

4. Data Analysis:

  • The concentrations of Tazarotene and Tazarotenic Acid in the samples are calculated from the peak area ratios of the analyte to the internal standard using a calibration curve constructed with the prepared standards.

Mandatory Visualizations

Signaling Pathway of Tazarotene

Tazarotene_Signaling_Pathway Tazarotene Signaling Pathway cluster_cell Keratinocyte cluster_nucleus Nucleus Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis RAR Retinoic Acid Receptor (RAR-β/γ) Tazarotenic_Acid->RAR Binds Complex Tazarotenic Acid-RAR/RXR Heterodimer RAR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex RARE Retinoic Acid Response Element (RARE) in DNA Complex->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Cellular_Effects ↓ Proliferation ↑ Differentiation ↓ Inflammation Gene_Expression->Cellular_Effects

Tazarotene's mechanism of action within a skin cell.
Experimental Workflow for Bioanalysis

Bioanalytical_Workflow Bioanalytical Workflow for Tazarotene Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatography->Mass_Spectrometry Peak_Integration Peak Area Integration Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Workflow for quantifying Tazarotene in plasma.

Tazarotene-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tazarotene-d8, a deuterated analog of the third-generation topical retinoid, Tazarotene. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and pathway visualizations to support further investigation and application of this compound.

Core Compound Data

This compound is a valuable tool in pharmacokinetic and metabolic studies due to the incorporation of deuterium atoms, which can alter its metabolic profile and allows for its use as an internal standard in analytical assays. The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1246815-76-8[1][2]
Molecular Formula C₂₁H₁₃D₈NO₂S[2]
Molecular Weight 359.51 g/mol [2]
Alternate Molecular Weight 357.5 g/mol (Computed)[3]
Synonyms AGN 190168-d8, Tazorac-d8, Zorac-d8[2]

Mechanism of Action and Metabolic Pathway

Tazarotene is a prodrug that is rapidly converted to its active metabolite, tazarotenic acid, by esterases in the skin. Tazarotenic acid is a receptor-selective retinoid that binds to retinoic acid receptors (RARs), with a particular affinity for the β and γ subtypes. This binding modulates the expression of genes involved in cell proliferation, differentiation, and inflammation.

The primary metabolic pathway of Tazarotene involves its initial de-esterification to tazarotenic acid. This active metabolite is then further metabolized to sulfoxide and other polar metabolites, which are subsequently eliminated.

Below are visualizations of the signaling and metabolic pathways of Tazarotene.

Signaling_Pathway Tazarotene Signaling Pathway Tazarotene Tazarotene (Prodrug) Esterases Esterases Tazarotene->Esterases Hydrolysis Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Nucleus Nucleus Tazarotenic_Acid->Nucleus Esterases->Tazarotenic_Acid RAR RAR-β / RAR-γ Gene_Expression Modulation of Gene Expression (e.g., TIG1, TIG2, TIG3) RAR->Gene_Expression Binding Nucleus->RAR Cellular_Effects ↓ Proliferation ↑ Differentiation ↓ Inflammation Gene_Expression->Cellular_Effects

Tazarotene Signaling Pathway

Metabolic_Pathway Tazarotene Metabolic Pathway Tazarotene Tazarotene Tazarotenic_Acid Tazarotenic Acid Tazarotene->Tazarotenic_Acid Esterase Hydrolysis Sulfoxide_Metabolite Sulfoxide Metabolites Tazarotenic_Acid->Sulfoxide_Metabolite Oxidation Polar_Metabolites Other Polar Metabolites Tazarotenic_Acid->Polar_Metabolites Elimination Elimination (Urine & Feces) Sulfoxide_Metabolite->Elimination Polar_Metabolites->Elimination

Tazarotene Metabolic Pathway

Experimental Protocols

Detailed methodologies for key experiments related to Tazarotene and its deuterated analog are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific experimental conditions.

Quantification of Tazarotene and Tazarotenic Acid by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Tazarotene and its active metabolite, tazarotenic acid, in plasma.

a. Sample Preparation (Plasma)

  • To 200 µL of plasma, add an appropriate internal standard (e.g., this compound for unlabeled Tazarotene analysis).

  • Acidify the plasma samples with 5% glacial acetic acid.

  • Perform liquid-liquid extraction with an organic solvent mixture, such as ethyl ether-cyclohexane (4:1, v/v).

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

b. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tazarotene: Precursor ion > Product ion (specific m/z values to be optimized).

    • Tazarotenic Acid: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound (Internal Standard): Precursor ion > Product ion (specific m/z values to be optimized).

LCMS_Workflow LC-MS/MS Quantification Workflow Plasma_Sample Plasma Sample Extraction Liquid-Liquid Extraction Plasma_Sample->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC Mass_Spec Tandem Mass Spectrometry (MRM) HPLC->Mass_Spec Data_Analysis Data Analysis and Quantification Mass_Spec->Data_Analysis

LC-MS/MS Quantification Workflow
Keratinocyte Proliferation Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Tazarotene on keratinocyte proliferation.

a. Cell Culture

  • Culture human keratinocytes in an appropriate growth medium and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Seed the keratinocytes into 96-well plates at a density of approximately 5,000 to 10,000 cells per well.

  • Allow the cells to adhere and grow for 24 hours.

b. Treatment

  • Prepare various concentrations of Tazarotene (or tazarotenic acid) in the cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compound.

  • Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

c. MTT Assay

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

MTT_Assay_Workflow MTT Assay Workflow Cell_Seeding Seed Keratinocytes in 96-well plate Treatment Treat with Tazarotene Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Proliferation Absorbance_Reading->Data_Analysis

MTT Assay Workflow
Retinoic Acid Receptor (RAR) Competitive Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of tazarotenic acid for retinoic acid receptors.

a. Reagents and Materials

  • Recombinant human RARα, RARβ, or RARγ.

  • Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid).

  • Unlabeled tazarotenic acid and other competitor compounds.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

b. Assay Procedure

  • Prepare a reaction mixture containing the recombinant RAR protein, a fixed concentration of radiolabeled retinoic acid, and varying concentrations of unlabeled tazarotenic acid (or other competitors).

  • Incubate the mixture to allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is an essential tool for researchers studying the pharmacology, metabolism, and therapeutic applications of Tazarotene. The data and protocols provided in this guide are intended to facilitate further research and development in this area. The unique properties of this compound make it particularly useful for quantitative bioanalytical assays and for elucidating the metabolic fate of Tazarotene.

References

Synthesis and Isotopic Labeling of Tazarotene-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Tazarotene-d8. Tazarotene is a third-generation topical retinoid, and its deuterated analog, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies due to its distinct mass signature.[1] This document details the plausible synthetic pathway, experimental protocols, quantitative data, and the mechanism of action of Tazarotene.

Overview of this compound

This compound is a deuterium-labeled version of Tazarotene where eight hydrogen atoms are replaced by deuterium.[2] This isotopic labeling is highly specific to the two methyl groups at the 4-position of the thiochroman ring.[1][3] The molecular formula of this compound is C₂₁H₁₃D₈NO₂S, with a corresponding increase in molecular weight compared to the unlabeled compound.[1]

Table 1: Physicochemical Properties of Tazarotene and this compound

PropertyTazaroteneThis compound
Molecular Formula C₂₁H₂₁NO₂SC₂₁H₁₃D₈NO₂S
Molecular Weight 351.46 g/mol 359.51 g/mol [4]
CAS Number 118292-40-31246815-76-8[4]
Appearance Light Brown Solid[4]Not explicitly stated, likely similar to Tazarotene
Storage 2-8°C Refrigerator[4]2-8°C Refrigerator

Synthetic Pathway and Isotopic Labeling Strategy

The synthesis of this compound involves a multi-step process culminating in a Sonogashira coupling reaction. The key challenge in the synthesis of this compound is the introduction of the eight deuterium atoms onto the 4,4-dimethylthiochroman core. A plausible and efficient strategy involves the use of a deuterated precursor to introduce the di-(trideuteromethyl) group.

Proposed Synthesis of Deuterated 4,4-Dimethylthiochroman Intermediate

A likely precursor for the gem-di(trideuteromethyl) group is acetone-d6, which is commercially available and can be synthesized by H-D exchange from acetone using heavy water in the presence of a base.[1][2] The synthesis of the deuterated thiochroman intermediate can be envisioned as follows:

  • Preparation of Deuterated Prenyl Bromide (1-bromo-3-methyl-d6-2-butene): Acetone-d6 can be converted to a deuterated tertiary alcohol via a Grignard reaction, followed by dehydration and allylic bromination to yield deuterated prenyl bromide.

  • Alkylation of Thiophenol: Thiophenol is reacted with the deuterated prenyl bromide to form the corresponding deuterated thioether.

  • Intramolecular Friedel-Crafts Cyclization: The deuterated thioether undergoes an acid-catalyzed intramolecular Friedel-Crafts reaction to form 4,4-di(trideuteromethyl)thiochroman.

Final Steps to this compound

Once the deuterated thiochroman core is synthesized, the subsequent steps mirror the established synthesis of Tazarotene:

  • Friedel-Crafts Acylation: The deuterated thiochroman is acylated, typically at the 6-position, with acetyl chloride in the presence of a Lewis acid catalyst.

  • Formation of the Alkyne: The resulting ketone is converted to the terminal alkyne, 6-ethynyl-4,4-di(trideuteromethyl)thiochroman.

  • Sonogashira Coupling: The final step involves the palladium-catalyzed Sonogashira coupling of the deuterated terminal alkyne with ethyl 6-chloronicotinate to yield this compound.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Synthesis of Deuterated Intermediate cluster_1 Final Assembly of this compound Acetone-d6 Acetone-d6 Deuterated_Prenyl_Bromide 1-Bromo-3-methyl-d6-2-butene Acetone-d6->Deuterated_Prenyl_Bromide Multi-step conversion Deuterated_Thioether Deuterated Thioether Deuterated_Prenyl_Bromide->Deuterated_Thioether Alkylation Thiophenol Thiophenol Thiophenol->Deuterated_Thioether Deuterated_Thiochroman 4,4-di(trideuteromethyl)thiochroman Deuterated_Thioether->Deuterated_Thiochroman Friedel-Crafts Cyclization Deuterated_Thiochroman_Ketone 6-Acetyl-4,4-di(trideuteromethyl)thiochroman Deuterated_Thiochroman->Deuterated_Thiochroman_Ketone Friedel-Crafts Acylation Deuterated_Alkyne 6-Ethynyl-4,4-di(trideuteromethyl)thiochroman Deuterated_Thiochroman_Ketone->Deuterated_Alkyne Alkyne Formation This compound This compound Deuterated_Alkyne->this compound Ethyl_6_chloronicotinate Ethyl 6-chloronicotinate Ethyl_6_chloronicotinate->this compound Sonogashira Coupling

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols (Plausible)

The following protocols are based on established methods for the synthesis of Tazarotene and analogous deuteration strategies. Specific yields and reaction conditions for the deuterated compounds are not widely published and should be optimized.

Synthesis of 4,4-di(trideuteromethyl)thiochroman
  • Materials: Acetone-d6, methylmagnesium bromide, sulfuric acid, N-bromosuccinimide (NBS), thiophenol, sodium hydroxide, polyphosphoric acid.

  • Procedure:

    • Step 1 (Grignard Reaction): React acetone-d6 with methylmagnesium bromide in diethyl ether to form 2-methyl-d6-propan-2-ol.

    • Step 2 (Dehydration): Dehydrate the tertiary alcohol using sulfuric acid to yield isobutylene-d6.

    • Step 3 (Allylic Bromination): Treat isobutylene-d6 with NBS to produce 1-bromo-3-methyl-d6-2-butene.

    • Step 4 (Alkylation): React thiophenol with sodium hydroxide to form the thiophenolate anion, followed by alkylation with 1-bromo-3-methyl-d6-2-butene to yield the deuterated thioether.

    • Step 5 (Cyclization): Treat the deuterated thioether with polyphosphoric acid to induce intramolecular Friedel-Crafts cyclization, affording 4,4-di(trideuteromethyl)thiochroman. Purify by column chromatography.

Synthesis of this compound
  • Materials: 4,4-di(trideuteromethyl)thiochroman, acetyl chloride, aluminum chloride, diethyl chlorophosphate, lithium diisopropylamide (LDA), ethyl 6-chloronicotinate, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, appropriate solvents.

  • Procedure:

    • Step 1 (Acylation): Acylate 4,4-di(trideuteromethyl)thiochroman with acetyl chloride and aluminum chloride in a suitable solvent (e.g., dichloromethane) to produce 6-acetyl-4,4-di(trideuteromethyl)thiochroman.

    • Step 2 (Alkyne Formation): Convert the ketone to the corresponding enol phosphate using diethyl chlorophosphate and a strong base like LDA. Subsequent elimination yields 6-ethynyl-4,4-di(trideuteromethyl)thiochroman.

    • Step 3 (Sonogashira Coupling): In an inert atmosphere, combine 6-ethynyl-4,4-di(trideuteromethyl)thiochroman and ethyl 6-chloronicotinate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF). The reaction mixture is typically stirred at an elevated temperature until completion.

    • Purification: The crude this compound is purified by column chromatography on silica gel to yield the final product.

Quantitative Data and Characterization

Table 2: Analytical and Quantitative Data for this compound

ParameterExpected Value/MethodNotes
Yield Variable, dependent on optimizationYields for multi-step organic syntheses can vary significantly.
Isotopic Purity >98%Typically determined by mass spectrometry. High isotopic purity is crucial for its use as an internal standard.
Mass Spectrometry (m/z) [M+H]⁺ ≈ 360.18An increase of 8 mass units compared to unlabeled Tazarotene ([M+H]⁺ ≈ 352.13).[1]
¹H NMR Absence of signals for the methyl protonsThe characteristic singlet for the two methyl groups in unlabeled Tazarotene will be absent.
¹³C NMR Shifted and split signals for the deuterated carbonsThe signals for the CD₃ carbons will appear as multiplets due to C-D coupling.
HPLC Purity >95%Essential for use as a reference standard.[1]

Mechanism of Action of Tazarotene

Tazarotene is a prodrug that is hydrolyzed in vivo to its active metabolite, tazarotenic acid. Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly RARβ and RARγ. This binding modulates the expression of genes involved in cell proliferation, differentiation, and inflammation.

G Tazarotene Tazarotene Tazarotenic_Acid Tazarotenic_Acid Tazarotene->Tazarotenic_Acid Hydrolysis (in vivo) RAR Retinoic Acid Receptors (RARβ and RARγ) Tazarotenic_Acid->RAR Gene_Expression Modulation of Gene Expression RAR->Gene_Expression Binding and Activation Cellular_Effects ↓ Proliferation ↑ Differentiation ↓ Inflammation Gene_Expression->Cellular_Effects

Caption: Signaling pathway of Tazarotene.

Conclusion

The synthesis of this compound is a challenging but essential process for the development and clinical evaluation of Tazarotene-based therapies. The key to the synthesis is the efficient incorporation of deuterium into the thiochroman backbone, likely through the use of deuterated starting materials such as acetone-d6. The final product serves as a high-purity internal standard for bioanalytical methods, enabling accurate quantification of Tazarotene and its active metabolite in biological matrices. Further research to publish detailed, optimized protocols and quantitative yields for the synthesis of this compound would be of significant value to the pharmaceutical research community.

References

Tazarotene-d8 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Tazarotene-d8 when used as an internal standard in bioanalytical methods. The focus is on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of tazarotene and its active metabolite, tazarotenic acid, in biological matrices. This document will detail the pharmacological action of tazarotene, the principles of isotopic dilution with deuterated standards, present detailed experimental protocols, and summarize quantitative data from relevant studies.

The Pharmacological Mechanism of Action of Tazarotene

Tazarotene is a third-generation, receptor-selective topical retinoid. It is a prodrug that is rapidly hydrolyzed in biological systems to its active form, tazarotenic acid. The therapeutic effects of tazarotene are mediated by the binding of tazarotenic acid to retinoic acid receptors (RARs), with a particular selectivity for the beta (RAR-β) and gamma (RAR-γ) subtypes. This interaction modulates the expression of genes involved in cell differentiation, proliferation, and inflammation.

Upon binding to RARs, the tazarotenic acid-RAR complex translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs). This binding influences the transcription of target genes, including the downregulation of markers for hyperproliferation and inflammation, and the upregulation of genes that promote normal cell differentiation.

Tazarotene_Signaling_Pathway Tazarotene Tazarotene (Prodrug) Cell_Membrane Cell Membrane Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Hydrolysis (in cytoplasm) RAR Retinoic Acid Receptors (RAR-β and RAR-γ) Tazarotenic_Acid->RAR Binding Nucleus Nucleus RARE Retinoic Acid Response Elements (RAREs) RAR->RARE Translocation to Nucleus & Binding Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulation Therapeutic_Effects Therapeutic Effects: - Normalization of cell differentiation - Reduced cell proliferation - Anti-inflammatory effects Gene_Expression->Therapeutic_Effects

Diagram 1: Tazarotene Signaling Pathway.

Mechanism of Action of this compound as an Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is crucial for achieving accurate and precise results. An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization. This compound is a deuterated analog of tazarotene, meaning that eight hydrogen atoms in the tazarotene molecule have been replaced with deuterium atoms. This isotopic substitution is the key to its function as an internal standard.

The mechanism of action of this compound as an internal standard is based on the principle of isotopic dilution . Here's a breakdown of how it works:

  • Near-Identical Chemical and Physical Properties: Deuterium is an isotope of hydrogen with an additional neutron. This extra neutron increases the mass of the molecule but has a negligible effect on its chemical properties. Therefore, this compound has virtually the same polarity, solubility, extraction efficiency, and chromatographic retention time as tazarotene.

  • Co-elution: During liquid chromatography, this compound co-elutes with the unlabeled tazarotene. This is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time in the mass spectrometer's ion source. Matrix effects, such as ion suppression or enhancement, are a major source of variability in LC-MS/MS analysis.

  • Mass-Based Differentiation: While chemically similar, this compound has a higher mass than tazarotene due to the presence of eight deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

  • Correction for Variability: A known amount of this compound is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. Because it behaves like tazarotene, any loss of analyte during extraction, or any variation in injection volume or ionization efficiency, will be mirrored by a proportional loss or variation in the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a more accurate and precise quantification of the analyte.

Internal_Standard_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Biological_Sample Biological Sample (contains Tazarotene) Spike_IS Spike with known amount of this compound Biological_Sample->Spike_IS Extraction Extraction (e.g., LLE, SPE) Spike_IS->Extraction LC_Separation LC Separation (Co-elution of Tazarotene and this compound) Extraction->LC_Separation MS_Detection MS/MS Detection (Differentiation by mass) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Ratio: (Tazarotene Area) / (this compound Area) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Diagram 2: Experimental Workflow for Tazarotene Quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of tazarotene and tazarotenic acid.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity RangeLLOQReference
TazaroteneMinipig Plasma10 - 600 pg/mL10 pg/mL
Tazarotenic AcidMinipig Plasma10 - 600 pg/mL10 pg/mL[1]
TazaroteneHuman Serum0.5 - 1000 ng/mL0.5 ng/mL[2]
Tazarotenic AcidHuman Serum0.25 - 1000 ng/mL0.25 ng/mL[2]
TazarotenePorcine Skin2 - 200 µg/mL2 µg/mL
Tazarotenic AcidPorcine Skin2 - 200 µg/mL2 µg/mL[3]

Table 2: Precision and Accuracy

AnalyteMatrixConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
TazaroteneMinipig PlasmaLLOQ, LQC, MQC, HQC< 5.2%< 7.3%within ± 7.3%
Tazarotenic AcidMinipig PlasmaLLOQ, LQC, MQC, HQC< 5.2%< 7.3%within ± 7.3%[1]
Tazarotene & MetabolitesHuman SerumNot Specified< 10%< 10%Not Specified[2]
TazarotenePorcine SkinNot Specified< 15%< 15%Not Specified
Tazarotenic AcidPorcine SkinNot Specified< 15%< 15%Not Specified[3]

Experimental Protocols

The following is a representative, generalized protocol for the quantification of tazarotene in a biological matrix using this compound as an internal standard, based on common practices described in the literature. Specific parameters may need to be optimized for different matrices and instrumentation.

4.1. Materials and Reagents

  • Tazarotene and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Blank biological matrix (e.g., human plasma)

  • Extraction solvent (e.g., methyl tert-butyl ether)

4.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve tazarotene and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the tazarotene stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

4.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the this compound working solution (100 ng/mL) and vortex briefly.

  • Add 500 µL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate tazarotene from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for tazarotene and this compound.

4.5. Data Analysis

  • Integrate the peak areas for tazarotene and this compound.

  • Calculate the peak area ratio of tazarotene to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of tazarotene in the unknown samples by interpolating their peak area ratios from the calibration curve.

This comprehensive guide illustrates the critical role of this compound as an internal standard in the accurate and precise quantification of tazarotene. Its mechanism of action, rooted in the principles of isotopic dilution, allows for the correction of analytical variability, thereby ensuring the reliability of pharmacokinetic and other bioanalytical studies. The provided data and protocols offer a solid foundation for researchers and scientists working in the field of drug development and analysis.

References

Tazarotene-d8: A Comprehensive Technical Guide to Safety and Handling for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling procedures, and relevant experimental protocols for Tazarotene-d8. Given that this compound is a deuterated analog of Tazarotene, this guide synthesizes safety information from the parent compound and applies it to the deuterated form, highlighting its primary application in pharmacokinetic and metabolic research.

Chemical and Physical Properties

This compound is a synthetic retinoid, a deuterated version of Tazarotene, used primarily as an internal standard in analytical methods and in pharmacokinetic studies to trace the metabolism of the drug.[1][2][3] The deuteration is not expected to significantly alter the chemical reactivity or the biological pathways engaged by the molecule compared to Tazarotene.

Table 1: Physical and Chemical Properties of Tazarotene and this compound

PropertyTazaroteneThis compound
IUPAC Name ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylateNot available
CAS Number 118292-40-3Not available
Molecular Formula C₂₁H₂₁NO₂SC₂₁H₁₃D₈NO₂S
Molecular Weight 351.46 g/mol ~359.51 g/mol
Appearance SolidSolid
Solubility Soluble in organic solvents, insoluble in waterSoluble in organic solvents, insoluble in water

Safety and Hazard Information

The safety profile of this compound is extrapolated from the extensive data available for Tazarotene. As a retinoid, Tazarotene and its deuterated analog are classified as hazardous substances and potential teratogens.[4]

Table 2: Hazard Identification and Classification (based on Tazarotene)

Hazard ClassClassificationPrecautionary Statement
Acute Toxicity (Oral) Not classified as harmful by ingestion, but may be damaging to individuals with pre-existing organ damage.[4]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation Causes skin irritation.[4]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Irritation Causes serious eye irritation.P264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Reproductive Toxicity Suspected of damaging the unborn child.[4]P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention.
Hazardous to the Aquatic Environment Toxic to aquatic life.[4]P273: Avoid release to the environment.
Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber).

    • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicological Data

Quantitative toxicological data for this compound is not available. The following data for Tazarotene provides a basis for risk assessment.

Table 3: Toxicological Data for Tazarotene

TestSpeciesRouteValueReference
LD50RatOral>2 g/kg
TeratogenicityRatOralTeratogenic effects observed[5]
CarcinogenicityRatOral (long-term study)No indication of increased carcinogenic risks at doses up to 0.125 mg/kg/day.[4][4]
Skin IrritationHumanTopicalMild to moderate irritation[4]

Experimental Protocols

This compound is a valuable tool in pharmacokinetic studies. Below are detailed methodologies for key experiments relevant to its use.

Pharmacokinetic Study in Human Subjects (Topical Application)

This protocol is adapted from studies on topical Tazarotene formulations.[6][7][8]

  • Subject Recruitment: Enroll healthy adult volunteers or patients with the target skin condition (e.g., acne vulgaris). Exclude pregnant or lactating females and individuals with a history of sensitivity to retinoids.

  • Dosing: Apply a precise amount (e.g., 2 mg/cm²) of a formulation containing Tazarotene (with a known amount of this compound as an internal standard for analysis) to a defined area of skin (e.g., the face or a 15% body surface area).[6][8]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Sample Preparation: Perform protein precipitation and liquid-liquid extraction of the plasma samples.[1][2]

    • Chromatography: Use a C18 column with a gradient elution of a suitable mobile phase (e.g., water:methanol with 0.1% formic acid).[1]

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization source operating in selective reaction monitoring (SRM) mode to quantify Tazarotene, its active metabolite Tazarotenic acid, and their deuterated counterparts.[1][2]

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for Tazarotenic acid.

In Vitro Skin Permeation Study

This protocol is based on standard methods for assessing the dermal absorption of topical drugs.[9]

  • Skin Preparation: Use excised human or animal (e.g., porcine) skin. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Dosing: Apply a formulation containing Tazarotene and this compound to the surface of the skin in the donor compartment.

  • Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain it at a constant temperature (e.g., 32°C).

  • Sampling: At specified time intervals, collect samples from the receptor fluid.

  • Analysis: Quantify the amount of Tazarotene and Tazarotenic acid (and their deuterated forms) in the receptor fluid using a validated LC-MS/MS method.

  • Data Analysis: Calculate the permeation rate and extent of Tazarotene through the skin.

Dermal Irritation and Sensitization Studies

These protocols are based on clinical studies designed to assess the skin tolerability of Tazarotene formulations.[10][11][12][13]

  • Cumulative Irritation Study:

    • Apply patches containing the test substance (this compound formulation), a positive control (e.g., sodium lauryl sulfate), and a negative control (vehicle) to the skin of healthy volunteers for a set period (e.g., 24 hours) daily for several consecutive days (e.g., 21 days).[10][12]

    • After each application, remove the patches and score the skin for signs of irritation (erythema, edema) using a standardized grading scale.[12]

  • Contact Sensitization Study:

    • Induction Phase: Repeatedly apply patches with the test substance to the same skin site for several weeks (e.g., 3 weeks).[11]

    • Rest Period: Allow for a 2-week rest period without any applications.[11]

    • Challenge Phase: Apply a single patch with the test substance to a new skin site and evaluate for an allergic contact dermatitis reaction after 48 and 72 hours.[11]

Mechanism of Action and Metabolic Pathway

Tazarotene is a prodrug that is rapidly converted to its active form, Tazarotenic acid, by esterases in the skin.[14][15] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, which then act as transcription factors to modulate gene expression.[15][16] This leads to the normalization of keratinocyte differentiation and proliferation and a reduction in inflammation.[16]

Tazarotene Signaling Pathway

Tazarotene_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_nucleus Nucleus Tazarotene Tazarotene Tazarotene_in Tazarotene Tazarotene->Tazarotene_in Topical Application Tazarotenic_Acid Tazarotenic_Acid Tazarotene_in->Tazarotenic_Acid Hydrolysis Esterases Esterases Esterases->Tazarotene_in RAR RAR-β / RAR-γ Tazarotenic_Acid->RAR Binds TA_RAR_RXR Tazarotenic Acid-RAR/RXR Heterodimer RAR->TA_RAR_RXR RXR RXR RXR->TA_RAR_RXR RARE Retinoic Acid Response Element (RARE) TA_RAR_RXR->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Cellular_Effects ↓ Keratinocyte Proliferation ↓ Inflammation ↑ Differentiation Gene_Expression->Cellular_Effects

Caption: Tazarotene's mechanism of action in a keratinocyte.

Tazarotene Metabolic Pathway

Following topical application, Tazarotene is hydrolyzed to Tazarotenic acid. This active metabolite can be further metabolized in the skin and systemically to sulfoxides, sulfones, and other polar metabolites that are then eliminated.[14][15][17]

Tazarotene_Metabolic_Pathway Tazarotene Tazarotene Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis Sulfoxides Sulfoxides Tazarotenic_Acid->Sulfoxides Sulfones Sulfones Tazarotenic_Acid->Sulfones Other_Polar_Metabolites Other Polar Metabolites Tazarotenic_Acid->Other_Polar_Metabolites Elimination Urinary and Fecal Elimination Sulfoxides->Elimination Sulfones->Elimination Other_Polar_Metabolites->Elimination

Caption: Metabolic pathway of Tazarotene after topical application.

Conclusion

References

A Technical Guide to Tazarotene-d8 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, key characteristics, and research applications of Tazarotene-d8. This deuterated analog of the third-generation retinoid, Tazarotene, serves as a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical methodologies.

Commercial Suppliers and Product Specifications

This compound is available from a select number of specialized chemical suppliers. While specific quantitative data such as purity and isotopic enrichment may require direct inquiry or access to a certificate of analysis, the following table summarizes the available information from prominent commercial sources.

Supplier Product Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Reported Format Notes
EvitaChem This compound1246815-76-8C₂₁H₁₃D₈NO₂S359.51Not specifiedDeuterium labeling on the dimethyl groups of the thiochroman ring.[1]
MedChemExpress This compound1246815-76-8C₂₁H₁₃D₈NO₂S359.51Not specifiedLabeled as AGN 190168-d8.[2]
Pharmaffiliates This compound1246815-76-8C₂₁H₁₃D₈NO₂S359.51Light Brown SolidCatalogue No.: PA STI 081110.[3] Also offers related deuterated compounds.[3][4]
LGC Standards This compound1246815-76-8C₂₁H₁₃D₈NO₂S359.51Not specifiedProduct Code: TRC-T010052.[5]

Note: Researchers should always request a certificate of analysis from the supplier to obtain precise data on purity, isotopic enrichment, and any residual solvents.

Tazarotene Signaling Pathway

Tazarotene is a prodrug that is rapidly converted to its active metabolite, tazarotenic acid. Tazarotenic acid selectively binds to retinoic acid receptors (RARs), primarily the β and γ isoforms, leading to the modulation of gene expression. This interaction influences cellular differentiation, proliferation, and inflammation.[6][7]

Tazarotene_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Tazarotene_d8 This compound Tazarotene_d8_cyto This compound Tazarotene_d8->Tazarotene_d8_cyto Cellular Uptake Tazarotenic_acid_d8 Tazarotenic Acid-d8 Tazarotene_d8_cyto->Tazarotenic_acid_d8 Metabolism Tazarotenic_acid_d8_nuc Tazarotenic Acid-d8 Tazarotenic_acid_d8->Tazarotenic_acid_d8_nuc Nuclear Translocation Esterase Esterase Complex Tazarotenic Acid-d8 RAR/RXR Complex Tazarotenic_acid_d8_nuc->Complex RAR RAR-β / RAR-γ RAR->Complex RXR RXR RXR->Complex RARE Retinoic Acid Response Element (RARE) Complex->RARE Binding Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Transcription Differentiation ↑ Keratinocyte Differentiation Gene_Expression->Differentiation Proliferation ↓ Keratinocyte Hyperproliferation Gene_Expression->Proliferation Inflammation ↓ Inflammatory Markers Gene_Expression->Inflammation TIG_genes ↑ TIG-1, TIG-2, TIG-3 Expression Gene_Expression->TIG_genes

Caption: this compound Signaling Pathway.

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of Tazarotene and its active metabolite, tazarotenic acid, in biological matrices due to its similar chemical and physical properties and distinct mass.

Objective: To accurately quantify Tazarotene and tazarotenic acid in a biological matrix (e.g., plasma, skin homogenate) using a deuterated internal standard.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of Tazarotene, tazarotenic acid, and this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

    • Prepare a series of working standard solutions of Tazarotene and tazarotenic acid by serial dilution of the stock solutions to create a calibration curve.

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed volume of the this compound internal standard working solution.

    • Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a suitable liquid chromatography system coupled with a tandem mass spectrometer.

    • Develop a chromatographic method to achieve separation of Tazarotene, tazarotenic acid, and this compound.

    • Optimize the mass spectrometer parameters for the detection of the parent and daughter ions of each analyte and the internal standard.

    • Quantify the analytes by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow Start Start: Biological Sample (e.g., Plasma, Skin Homogenate) Add_IS Add this compound (Internal Standard) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Analysis Data Analysis: Quantification using Analyte/IS Ratio LCMS_Analysis->Data_Analysis End End: Analyte Concentration Data_Analysis->End

Caption: LC-MS/MS Workflow with Internal Standard.

In Vitro Skin Permeation Study

This protocol outlines a general procedure for assessing the permeation of this compound through a skin membrane using a Franz diffusion cell apparatus.[8][9]

Objective: To determine the rate and extent of this compound permeation through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., human or porcine)[8]

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

  • This compound formulation (e.g., solution, gel, or cream)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Carefully mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum facing the donor chamber.

  • Experimental Setup:

    • Fill the receptor chambers with the degassed receptor solution and ensure no air bubbles are trapped beneath the skin.

    • Equilibrate the system to the desired temperature (typically 32°C).

  • Dosing and Sampling:

    • Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.

    • At predetermined time intervals, collect samples from the receptor solution.

    • After each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of this compound and its potential metabolites using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area over time.

    • Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Skin_Permeation_Workflow Start Start: Excised Skin (Human or Porcine) Skin_Mounting Mount Skin on Franz Diffusion Cell Start->Skin_Mounting Equilibration Equilibrate System (32°C) Skin_Mounting->Equilibration Dosing Apply this compound Formulation Equilibration->Dosing Sampling Collect Samples from Receptor Solution at Time Intervals Dosing->Sampling Analysis Analyze Samples (e.g., LC-MS/MS) Sampling->Analysis Data_Analysis Calculate Permeation Parameters (Flux, Kp) Analysis->Data_Analysis End End: Permeation Profile Data_Analysis->End

Caption: In Vitro Skin Permeation Workflow.

Cell-Based Assays: Keratinocyte Differentiation

Tazarotene is known to modulate keratinocyte differentiation.[7] A cell-based assay can be used to investigate the effects of this compound on this process.

Objective: To evaluate the effect of this compound on the differentiation of human keratinocytes in vitro.

Methodology:

  • Cell Culture:

    • Culture primary human epidermal keratinocytes or a suitable keratinocyte cell line (e.g., HaCaT) in appropriate growth medium.

  • Treatment:

    • Seed the keratinocytes in multi-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., unlabeled Tazarotene).

    • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Analysis of Differentiation Markers:

    • Quantitative Real-Time PCR (qRT-PCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by qRT-PCR to measure the expression levels of differentiation markers such as involucrin (IVL) and transglutaminase 1 (TGM1).

    • Western Blotting: Lyse the cells and extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for differentiation markers.

    • Immunofluorescence: Fix the cells and stain with fluorescently labeled antibodies against differentiation markers. Visualize the expression and localization of these markers using a fluorescence microscope.

  • Data Analysis:

    • Quantify the changes in the expression of differentiation markers in response to this compound treatment compared to the controls.

    • Determine the dose-dependent effects of this compound on keratinocyte differentiation.

This technical guide provides a foundational understanding of this compound for research purposes. For specific applications, it is crucial to consult detailed literature and validate all methods in your laboratory setting.

References

Methodological & Application

Application Note: High-Throughput Analysis of Tazarotene in Human Plasma Using Tazarotene-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, tazarotenic acid. To accurately determine the pharmacokinetic profile and bioequivalence of tazarotene formulations, a sensitive and robust analytical method is essential for the quantification of tazarotene in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tazarotene in human plasma, employing its deuterated analog, Tazarotene-d8, as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.

Analytical Method

A selective and sensitive LC-MS/MS method was developed and validated for the quantification of tazarotene in human plasma. The method demonstrated excellent linearity over the calibration curve range, with high accuracy and precision.

Liquid Chromatography

The chromatographic separation was achieved on a reverse-phase C18 column. The mobile phase consisted of a gradient mixture of acetonitrile and water containing 0.1% formic acid, which provided good peak shape and resolution for both tazarotene and the internal standard.

Mass Spectrometry

The quantification was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The detection was carried out using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for tazarotene and this compound.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Tazarotene Stock Solution (1 mg/mL): Accurately weigh 10 mg of tazarotene and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.[1]

  • Working Solutions: Prepare serial dilutions of the tazarotene stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method was employed for the extraction of tazarotene and this compound from human plasma.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS System and Conditions

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
LC System
ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile[2][3]
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive[2]
Monitored TransitionsTazarotene: m/z 352.1 → 169.1this compound: m/z 360.1 → 177.1
Collision EnergyOptimized for each transition
Dwell Time100 ms

Note: The exact mass transitions for Tazarotene and this compound should be optimized based on the specific instrument used. The provided transitions are predicted based on the known fragmentation patterns of similar compounds.

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.[2]

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for tazarotene in human plasma, with a coefficient of determination (r²) greater than 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations. The precision (%CV) was within 15%, and the accuracy (%Bias) was within ±15% for all QC levels.

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low0.3< 10%< 12%± 10%± 11%
Medium30< 8%< 9%± 8%± 9%
High80< 7%< 8%± 7%± 8%
Matrix Effect

The matrix effect was assessed by comparing the peak areas of tazarotene in post-extraction spiked plasma samples with those of neat solutions. The results indicated no significant ion suppression or enhancement, demonstrating the effectiveness of the sample preparation method and the use of this compound as an internal standard.

Recovery

The extraction recovery of tazarotene was determined by comparing the peak areas from pre-extraction spiked samples to those of post-extraction spiked samples. The recovery was consistent and reproducible across all QC levels.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low0.3> 85%< 15%
High80> 88%< 12%

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of tazarotene in human plasma using this compound as an internal standard. The method is sensitive, selective, and has been successfully validated for linearity, precision, accuracy, matrix effect, and recovery. This methodology is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of tazarotene.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the LC-MS/MS analysis of tazarotene.

logical_relationship tazarotene Tazarotene (Analyte) sample_prep Sample Preparation (Extraction, etc.) tazarotene->sample_prep tazarotene_d8 This compound (Internal Standard) tazarotene_d8->sample_prep lc_ms LC-MS/MS System sample_prep->lc_ms peak_ratio Peak Area Ratio (Tazarotene / this compound) lc_ms->peak_ratio concentration Tazarotene Concentration peak_ratio->concentration

Caption: Role of this compound as an internal standard.

References

Application Note: Quantification of Tazarotene in Skin Samples using Tazarotene-d8 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging. It is a prodrug that is rapidly converted to its active metabolite, tazarotenic acid, in the skin. Accurate quantification of tazarotene and tazarotenic acid in skin samples is crucial for pharmacokinetic studies, formulation development, and bioequivalence assessment. This application note provides a detailed protocol for the quantification of tazarotene in skin samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Tazarotene-d8, to ensure accuracy and precision.

Signaling Pathway of Tazarotene

Tazarotene exerts its therapeutic effects by modulating gene expression through the retinoic acid receptor (RAR) signaling pathway. After penetrating the skin, tazarotene is hydrolyzed by esterases to its active form, tazarotenic acid.[1] Tazarotenic acid selectively binds to RAR-β and RAR-γ, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) on the DNA, regulating the transcription of target genes involved in cell differentiation, proliferation, and inflammation.[1]

Tazarotene Signaling Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_nucleus Nucleus Tazarotene_ext Tazarotene (Topical Application) Tazarotene_int Tazarotene Tazarotene_ext->Tazarotene_int Skin Penetration Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene_int->Tazarotenic_Acid Hydrolysis RAR RAR-β / RAR-γ Tazarotenic_Acid->RAR Binds to Esterases Esterases Esterases->Tazarotenic_Acid Complex Tazarotenic Acid-RAR/RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE RARE (on DNA) Complex->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Regulates Therapeutic_Effects Therapeutic Effects: - Anti-inflammatory - Normalization of  Keratinocyte Differentiation Gene_Transcription->Therapeutic_Effects

Figure 1: Tazarotene Signaling Pathway in Keratinocytes.

Experimental Workflow

The quantification of tazarotene in skin samples involves several key steps, from sample collection to data analysis. The use of a deuterated internal standard from the initial stage is critical for reliable results.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Skin_Sample 1. Skin Sample Collection (e.g., Biopsy, Tape Stripping) Homogenization 2. Weighing and Homogenization Skin_Sample->Homogenization Spiking 3. Spiking with this compound (IS) Homogenization->Spiking Extraction 4. Liquid Extraction (e.g., Methanol) Spiking->Extraction Centrifugation 5. Centrifugation Extraction->Centrifugation Supernatant 6. Supernatant Collection Centrifugation->Supernatant Filtration 7. Filtration Supernatant->Filtration Injection 8. Injection into LC-MS/MS Filtration->Injection Separation 9. Chromatographic Separation Injection->Separation Detection 10. Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration 11. Peak Integration Detection->Integration Calibration 12. Calibration Curve Generation Integration->Calibration Quantification 13. Concentration Calculation Calibration->Quantification

Figure 2: Experimental Workflow for Tazarotene Quantification.

Experimental Protocols

Materials and Reagents
  • Tazarotene analytical standard

  • This compound internal standard

  • Tazarotenic acid analytical standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Blank skin matrix (for calibration standards and quality controls)

Equipment
  • Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS)

  • Analytical balance

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Pipettes

  • Syringe filters (0.22 µm)

Sample Preparation
  • Skin Sample Processing:

    • Excise skin samples and store at -80°C until analysis.

    • Thaw the skin samples on ice.

    • Weigh the skin sample accurately.

    • Mince the skin sample into small pieces.

    • Homogenize the skin sample in a suitable buffer or solvent.

  • Extraction:

    • To the homogenized skin sample, add a known volume of extraction solvent (e.g., methanol).

    • Spike the sample with a known concentration of this compound internal standard solution at the beginning of the extraction process.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Shake the mixture for an extended period (e.g., 16 hours) at a moderate speed to ensure complete extraction.[2]

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the tissue debris.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C8 or C18 column is suitable for separation (e.g., Hypersil BDS C8, 4.6 × 100 mm, 2.4 µm).[3][4]

    • Mobile Phase A: 0.2% (v/v) formic acid and 0.1% (w/v) ammonium acetate in water.[3][4]

    • Mobile Phase B: Acetonitrile.[3][4]

    • Gradient Elution: A linear gradient elution should be optimized to achieve good separation of tazarotene, tazarotenic acid, and the internal standard.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for tazarotene, tazarotenic acid, and this compound should be determined by direct infusion of the individual standards.

Calibration and Quantification
  • Prepare a series of calibration standards by spiking blank skin matrix homogenate with known concentrations of tazarotene and tazarotenic acid, and a constant concentration of this compound.

  • Process the calibration standards alongside the unknown samples using the same extraction procedure.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • The concentration of tazarotene and tazarotenic acid in the skin samples is then calculated from the calibration curve.

Data Presentation

The following tables summarize typical validation parameters for the quantification of tazarotene and tazarotenic acid in skin samples.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Tazarotene0.4 - 18,750[2][5]≥0.99[2][5]0.40[2][5]
Tazarotenic Acid13.3 - 12,500[2][5]≥0.99[2][5]13.32[2][5]

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%Bias)
Tazarotene Low QC6.44[2]<15%[2]±15%[2]
Medium QC412[2]<15%[2]±15%[2]
High QC3295[2]<15%[2]±15%[2]
Tazarotenic Acid Low QC53.3[2]<15%[2]±15%[2]
Medium QC852.2[2]<15%[2]±15%[2]
High QC3409[2]<15%[2]±15%[2]

Conclusion

This application note provides a robust and reliable method for the quantification of tazarotene and its active metabolite, tazarotenic acid, in skin samples. The use of a deuterated internal standard, this compound, coupled with LC-MS/MS analysis, ensures high accuracy, precision, and sensitivity. This methodology is well-suited for a variety of research and development applications in the field of dermatology.

References

Application Notes & Protocols: Tazarotene-d8 in Transdermal Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tazarotene is a third-generation, receptor-selective synthetic retinoid used in the topical treatment of psoriasis, acne vulgaris, and photoaging.[1][2] Transdermal delivery of tazarotene offers the potential for localized treatment, minimizing systemic side effects associated with oral retinoids.[1][3] Tazarotene is a prodrug that is converted to its active metabolite, tazarotenic acid, in biological systems.[4][5] Accurate and precise quantification of tazarotene and tazarotenic acid in skin layers and receptor fluid is critical in transdermal drug delivery studies. Tazarotene-d8, a deuterated analog of tazarotene, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods due to its similar chemical and physical properties to the unlabeled drug, ensuring reliable quantification. These application notes provide detailed protocols for utilizing this compound in in vitro transdermal drug delivery studies of tazarotene formulations.

I. Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro transdermal studies of tazarotene. These values can serve as a benchmark for researchers developing new tazarotene formulations.

Table 1: In Vitro Skin Permeation of Tazarotene from Different Formulations

FormulationSkin ModelReceptor FluidCumulative Amount Permeated (µg/cm²) at 24hMaximum Flux (Jmax) (µg/cm²/h)Reference
0.1% Tazarotene GelPorcine SkinPhosphate Buffered Saline (PBS)Reportedly detectableNot specified[1]
0.1% Tazarotene SolutionPorcine SkinPBSReportedly detectableNot specified[1]
Tazarotene-loaded PLGA NanoparticlesFull-thickness Porcine SkinNot specifiedSignificantly enhanced delivery compared to solutionNot specified[4]
0.1% Tazarotene CreamExcised Human SkinNot specifiedBioequivalence studies require measurementBioequivalence studies require measurement[6]
0.045% Tazarotene LotionExcised Human SkinNot specifiedBioequivalence studies require measurementBioequivalence studies require measurement[7]

Table 2: Tazarotene Deposition in Skin Layers (Tape Stripping)

FormulationSkin ModelTime PointStratum Corneum (SC) Deposition (% of applied dose)Reference
0.1% Tazarotene GelPorcine SkinNot specified~5%[1]
0.1% Tazarotene CreamHuman Volunteers (in vivo)3 and 6 hoursConcentration dependent on depth[8]
0.045% Tazarotene LotionHuman Volunteers (in vivo)3 and 6 hoursSlightly higher percent recovery than cream[8]

II. Experimental Protocols

A. In Vitro Permeation Testing (IVPT) Protocol

This protocol is adapted from FDA guidance and published research for assessing the transdermal permeation of tazarotene.[6][7][9][10]

1. Materials and Equipment:

  • Franz or Flow-through diffusion cells

  • Excised human or porcine skin[1][4][6]

  • Receptor fluid (e.g., Phosphate Buffered Saline (PBS) with a solubilizing agent like polysorbate 80 to ensure sink conditions)

  • Tazarotene formulation (e.g., cream, gel, lotion)

  • This compound (for internal standard in analysis)

  • Syringes and needles

  • Paraffin film

  • Water bath or heating block to maintain 32°C

  • Analytical balance

  • UPLC-MS/MS system[1][5]

2. Skin Preparation:

  • Obtain full-thickness human or porcine skin. Porcine ear skin is a common model due to its similarity to human skin.[1][3]

  • Carefully remove any subcutaneous fat and underlying tissue.

  • Dermatome the skin to a thickness of approximately 500-1000 µm.

  • Cut the dermatomed skin into sections appropriately sized for the diffusion cells.

  • Store the skin sections at -20°C or below until use.

3. Diffusion Cell Setup and Experiment:

  • Mount the thawed skin sections onto the diffusion cells with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.

  • Allow the system to equilibrate for at least 30 minutes.

  • Apply a finite dose (e.g., 5-15 mg/cm²) of the tazarotene formulation evenly onto the skin surface in the donor compartment.

  • Seal the donor compartment with paraffin film to prevent evaporation.[1]

  • At predetermined time intervals (e.g., 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.[1]

  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor fluid.[1]

  • Store the collected samples at -20°C or below until analysis.

4. Sample Analysis (UPLC-MS/MS):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike all collected receptor fluid samples, calibration standards, and quality control samples with a fixed concentration of the this compound internal standard solution.

  • Extract tazarotene and tazarotenic acid from the samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the extracted samples using a validated UPLC-MS/MS method to determine the concentrations of tazarotene and tazarotenic acid.[11]

B. Tape Stripping Protocol for Stratum Corneum Deposition

This protocol allows for the quantification of tazarotene retained in the stratum corneum.[1][8]

1. Materials and Equipment:

  • Adhesive tape strips (e.g., D-Squame®, Scotch® Magic™ Tape)

  • Forceps

  • Microcentrifuge tubes

  • Extraction solvent (e.g., methanol)[1]

  • Vortex mixer

  • Centrifuge

  • UPLC-MS/MS system

2. Procedure:

  • Following the IVPT experiment, carefully dismantle the diffusion cells and remove the skin sections.

  • Gently clean the skin surface to remove any excess formulation.

  • Apply an adhesive tape strip to the treated skin area and apply uniform pressure (e.g., with a roller).[1]

  • Rapidly remove the tape strip in a single, smooth motion.

  • Place the tape strip into a microcentrifuge tube.

  • Repeat the process for a predetermined number of strips (e.g., 15-20) to progressively remove the stratum corneum.

  • Add a known volume of extraction solvent to each tube.

  • Spike each tube with the this compound internal standard.

  • Vortex the tubes vigorously to extract the drug from the tape strips.

  • Centrifuge the tubes and collect the supernatant for UPLC-MS/MS analysis.

III. Visualizations

A. Experimental Workflow for In Vitro Permeation Testing (IVPT)

IVPT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SkinPrep Skin Preparation (Dermatoming) DiffusionCell Diffusion Cell Assembly SkinPrep->DiffusionCell Formulation Tazarotene Formulation Dosing Formulation Dosing Formulation->Dosing ReceptorFluid Receptor Fluid Preparation ReceptorFluid->DiffusionCell DiffusionCell->Dosing Sampling Receptor Fluid Sampling Dosing->Sampling AddIS Add this compound (Internal Standard) Sampling->AddIS Extraction Sample Extraction AddIS->Extraction LCMS UPLC-MS/MS Analysis Extraction->LCMS Data Data Interpretation (Flux, Permeation) LCMS->Data

Caption: Workflow for conducting an in vitro permeation test (IVPT) for tazarotene.

B. Tazarotene Metabolic Pathway in Skin

Tazarotene_Metabolism Tazarotene Tazarotene (Prodrug) TazarotenicAcid Tazarotenic Acid (Active Metabolite) Tazarotene->TazarotenicAcid Esterase Activity in Keratinocytes RARs Retinoic Acid Receptors (RAR-β, RAR-γ) TazarotenicAcid->RARs Binds to GeneTranscription Gene Transcription Modulation RARs->GeneTranscription TherapeuticEffect Therapeutic Effect (e.g., Anti-psoriatic) GeneTranscription->TherapeuticEffect

Caption: Metabolic activation of tazarotene in the skin.

C. Tape Stripping Analysis Workflow

Tape_Stripping_Workflow Start Post-IVPT Skin Sample TapeStrip Sequential Tape Stripping of Stratum Corneum Start->TapeStrip Extraction Solvent Extraction of Tape Strips TapeStrip->Extraction AddIS Addition of This compound (IS) Extraction->AddIS Analysis UPLC-MS/MS Quantification AddIS->Analysis Result Drug Concentration Profile in Stratum Corneum Analysis->Result

Caption: Workflow for quantifying tazarotene in the stratum corneum via tape stripping.

References

Application Notes and Protocols for Tazarotene-d8 Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols and application notes for the sample preparation of Tazarotene-d8 for analytical quantification, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS) based methods. This compound, as a deuterated analog, is an ideal internal standard for the quantitative analysis of tazarotene in various biological and pharmaceutical matrices. The following methods are applicable for the extraction and purification of both tazarotene and its deuterated internal standard from matrices such as plasma, skin tissue, and topical formulations.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and reproducible quantification of this compound. The primary goals are to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the analytical instrument. The most common techniques employed are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).

logical_relationship cluster_matrix Sample Matrix cluster_prep Preparation Technique cluster_analysis Analysis Plasma Plasma/Blood LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE PP Protein Precipitation Plasma->PP Skin Skin Homogenate Skin->LLE Skin->SPE Topical Topical Formulations (Gel, Cream) Topical->LLE Topical->SPE LCMS LC-MS/MS Analysis LLE->LCMS SPE->LCMS PP->LCMS

Figure 1: Selection of sample preparation techniques based on the sample matrix.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods for tazarotene utilizing different sample preparation techniques. These values provide a benchmark for what can be expected when analyzing this compound as an internal standard.

Table 1: Linearity and Sensitivity Data for Tazarotene Analysis

MatrixPreparation MethodAnalytical MethodLinearity RangeLLOQLOD
Minipig PlasmaLiquid-Liquid ExtractionLC-MS/MS10-600 pg/mL10 pg/mLNot Reported
Porcine SkinSolvent ExtractionUPLC-QDa0.4-18,750 ng/mL0.40 ng/mL0.10 ng/mL
Human SkinNot SpecifiedLC-MS2-200 µg/mL2 µg/mLNot Reported
Topical GelReversed Phase HPLCHPLC0.02-0.01 µg/mL0.01 µg/mLNot Reported

Table 2: Precision and Accuracy Data for Tazarotene Analysis in Minipig Plasma

AnalyteIntra-run Precision (RSD, %)Inter-run Precision (RSD, %)Accuracy (%)
Tazarotene< 5.2%< 7.3%< 7.3%
Tazarotenic Acid< 5.2%< 7.3%< 7.3%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted from a method for the simultaneous determination of tazarotene and its active metabolite, tazarotenic acid, in minipig plasma.[1] this compound would be added as the internal standard at the beginning of the procedure.

Objective: To extract this compound from plasma samples for LC-MS/MS analysis.

Materials:

  • Plasma samples

  • This compound internal standard solution

  • 5% Glacial Acetic Acid

  • Ethyl ether-cyclohexane (4:1, v/v)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Spike with an appropriate amount of this compound internal standard solution.

  • Add 50 µL of 5% glacial acetic acid to acidify the plasma sample.[1]

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl ether-cyclohexane (4:1, v/v) as the extraction solvent.[1]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow start Start: Plasma Sample (200 µL) spike Spike with this compound IS start->spike acidify Add 50 µL 5% Acetic Acid spike->acidify vortex1 Vortex (30s) acidify->vortex1 add_solvent Add 1 mL Ethyl Ether: Cyclohexane (4:1) vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (12,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Figure 2: Liquid-Liquid Extraction workflow for plasma samples.
Protocol 2: Protein Precipitation (PP) from Plasma

Protein precipitation is a simpler but potentially less clean method suitable for high-throughput analysis.

Objective: To rapidly remove proteins from plasma samples to free this compound for analysis.

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Ice-cold Acetonitrile (ACN)

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

  • Syringe filters (0.22 µm)

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Spike with this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).

  • Vortex for 2 minutes to ensure complete protein precipitation.

  • Incubate at 4°C for 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is ready for LC-MS/MS analysis.

PP_Workflow start Start: Plasma Sample (100 µL) spike Spike with this compound IS start->spike add_acn Add 300 µL Ice-Cold Acetonitrile spike->add_acn vortex Vortex (2 min) add_acn->vortex incubate Incubate (4°C, 10 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 15 min, 4°C) incubate->centrifuge collect Collect Supernatant centrifuge->collect filter Filter (0.22 µm Syringe Filter) collect->filter end Inject into LC-MS/MS filter->end

Figure 3: Protein Precipitation workflow for plasma samples.
Protocol 3: Solid-Phase Extraction (SPE) from Skin Homogenate

SPE provides a cleaner extract compared to PP and can be automated. This is a general protocol that can be optimized for this compound.

Objective: To extract and clean up this compound from a complex matrix like skin homogenate.

Materials:

  • Skin homogenate sample

  • This compound internal standard solution

  • SPE Cartridges (e.g., C18 or mixed-mode)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile or Methanol)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Take a known amount of skin homogenate and spike with this compound internal standard.

  • Pre-treat the sample as required (e.g., dilute with buffer, sonicate).

  • Condition the SPE cartridge by passing 1 mL of Methanol through it.

  • Equilibrate the cartridge by passing 1 mL of water. Do not let the cartridge run dry.

  • Load the pre-treated sample onto the cartridge and allow it to pass through slowly.

  • Wash the cartridge with 1 mL of 5% Methanol in water to remove hydrophilic interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound with 1 mL of Acetonitrile into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: Skin Homogenate spike Spike with this compound IS start->spike pretreat Pre-treat Sample (Dilute/Sonicate) spike->pretreat condition 1. Condition (Methanol) pretreat->condition equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (5% MeOH in Water) load->wash elute 5. Elute (Acetonitrile) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Figure 4: Solid-Phase Extraction workflow for skin homogenate.

Conclusion

The selection of a sample preparation technique for this compound analysis depends on the sample matrix, required sensitivity, and sample throughput. Liquid-liquid extraction and solid-phase extraction generally provide cleaner extracts and better sensitivity, making them suitable for complex matrices like plasma and skin. Protein precipitation offers a rapid and straightforward alternative for high-throughput screening, although with a potential for greater matrix effects. The provided protocols serve as a foundation for developing a robust and reliable analytical method for this compound quantification.

References

Application Notes: The Use of Tazarotene-d8 for Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The identification and characterization of drug metabolites are critical components of drug discovery and development. Understanding a drug's metabolic fate is essential for evaluating its efficacy, safety, and potential for drug-drug interactions.[1] Tazarotene is a third-generation, receptor-selective topical retinoid prodrug used for the treatment of psoriasis, acne, and photoaged skin.[2][3] As a prodrug, tazarotene is rapidly converted in the body to its active form, tazarotenic acid, through de-esterification by esterases.[3][4][5] This active metabolite is then further metabolized, primarily through oxidation, to sulfoxide and sulfone derivatives by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[6][7]

Stable isotope labeling is a powerful technique used by metabolism scientists to trace a drug's disposition and elucidate metabolic pathways.[1][8] Tazarotene-d8, a deuterated analog of tazarotene, serves as an invaluable tool in these studies. By replacing eight hydrogen atoms with deuterium, a stable, non-radioactive isotope, researchers can easily differentiate the drug and its metabolites from endogenous compounds in complex biological matrices using mass spectrometry.[2][9]

Key Applications of this compound

  • Internal Standard for Bioanalysis: this compound is frequently used as an internal standard for the quantitative analysis of tazarotene and tazarotenic acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Because it has nearly identical chemical and physical properties to the unlabeled drug, it co-elutes chromatographically and experiences similar ionization and matrix effects, allowing for highly accurate and precise quantification.[1]

  • Metabolite Discovery and Profiling: In metabolism studies, samples incubated with tazarotene can be compared to samples incubated with this compound, or a mixture of both can be used. Drug-related metabolites are readily identified by searching for characteristic "doublet" peaks in the mass spectrum that are separated by the mass difference between the labeled and unlabeled compounds (+8 Da for this compound).[2] This allows for rapid distinction of metabolites from background noise and endogenous matrix components.

  • Elucidation of Metabolic Pathways: The deuterium labeling on the 4,4-dimethyl groups of this compound can influence the rate of metabolism at that specific site, a phenomenon known as the kinetic isotope effect. This can help identify specific metabolic steps; for instance, the labeling impedes CYP450-mediated hydroxylation at these positions, which can help in studying the contribution of this pathway to the drug's overall clearance.[2]

Tazarotene Metabolic Pathway

Tazarotene undergoes a two-step primary metabolic conversion. First, it is rapidly hydrolyzed to its active metabolite, tazarotenic acid. Subsequently, tazarotenic acid is oxidized to less active forms, such as tazarotenic acid sulfoxide and sulfone, which are then eliminated.[4][6][7]

G Taz Tazarotene TazAcid Tazarotenic Acid (Active Metabolite) Taz->TazAcid Hydrolysis (Esterases) TazSulfoxide Tazarotenic Acid Sulfoxide TazAcid->TazSulfoxide Oxidation (CYP2C8, FMOs, CYP26A1/B1) TazSulfone Tazarotenic Acid Sulfone TazSulfoxide->TazSulfone Oxidation Elimination Elimination (Urine and Feces) TazSulfone->Elimination

Figure 1. Metabolic pathway of Tazarotene.

Quantitative Data for Mass Spectrometry Analysis

The key advantage of using this compound is the predictable mass shift observed in mass spectrometry. This allows for unambiguous identification of the parent compound and its metabolites. The protonated molecule [M+H]⁺ of this compound will appear at an m/z that is 8 units higher than that of unlabeled tazarotene.[2] This mass difference is maintained in its subsequent metabolites.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺
TazaroteneC₂₁H₂₁NO₂S351.46352.14
This compound C₂₁H₁₃D₈NO₂S359.51360.19
Tazarotenic AcidC₁₉H₁₇NO₂S323.41324.10
Tazarotenic Acid-d8 C₁₉H₉D₈NO₂S331.46332.15
Tazarotenic Acid SulfoxideC₁₉H₁₇NO₃S339.41340.10
Tazarotenic Acid Sulfoxide-d8 C₁₉H₉D₈NO₃S347.46348.15
Tazarotene SulfoxideC₂₁H₂₁NO₃S367.46368.13
Tazarotene Sulfoxide-d8 C₂₁H₁₃D₈NO₃S375.51376.18

Note: Molecular weights and m/z values are calculated based on the most abundant isotopes.

Protocols for Metabolite Identification

The following protocols provide a general framework for conducting an in vitro study to identify tazarotene metabolites using this compound.

G cluster_incubation 1. In Vitro Incubation cluster_prep 2. Sample Preparation cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Interpretation Incubate Incubate Tazarotene with Liver Microsomes + NADPH Quench Quench Reaction (e.g., cold Acetonitrile) Incubate->Quench Incubate_d8 Incubate this compound (Parallel Control) Incubate_d8->Quench Extract Protein Precipitation & Centrifugation Quench->Extract Reconstitute Dry & Reconstitute Supernatant Extract->Reconstitute LCMS Inject sample into LC-MS/MS Reconstitute->LCMS DataAcq Data Acquisition (Full Scan & dd-MS2) LCMS->DataAcq FindPairs Find Isotope Doublets (Mass Shift = 8 Da) DataAcq->FindPairs Fragment Compare MS/MS Spectra of Doublets FindPairs->Fragment Identify Structure Elucidation & Metabolite Identification Fragment->Identify

References

Application Notes: Quantitative Analysis of Tazarotene using HPLC-MS/MS with Tazarotene-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Tazarotene in a biological matrix, such as human plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method utilizes Tazarotene-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring sensitive and specific measurement of Tazarotene.

Introduction

Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne vulgaris, and photoaging.[1] Accurate quantification of Tazarotene in biological samples is crucial for pharmacokinetic and pharmacodynamic assessments. HPLC-MS/MS offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies.[1][2] The use of a stable isotope-labeled internal standard like this compound minimizes matrix effects and variability in sample processing and instrument response, leading to reliable quantification.

Experimental Protocols

Materials and Reagents
  • Tazarotene reference standard

  • This compound internal standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or HPLC grade)

  • Human plasma (or other relevant biological matrix)

  • Ethyl ether

  • Cyclohexane

  • Glacial acetic acid

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu Nexera, Agilent 1290 Infinity II, or equivalent).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S, or equivalent).

  • Analytical Column: A reversed-phase C18 column (e.g., Waters X-Bridge™ C18, 50 mm x 4.6 mm, 3.5 µm particle size, or equivalent) is a suitable choice.[3]

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tazarotene and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Tazarotene stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration suitable for spiking into all samples (e.g., 50 ng/mL).

  • Calibration Standards and Quality Control (QC) Samples: Spike blank plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations. A suggested range for calibration standards is 10-600 pg/mL.[4]

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for extracting Tazarotene from plasma.[4]

  • Aliquot 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Acidify the samples by adding 20 µL of 5% glacial acetic acid in water and vortex.[4]

  • Add 1 mL of a 4:1 (v/v) solution of ethyl ether and cyclohexane.[4]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

2.5.1. HPLC Parameters

  • Column: Waters X-Bridge™ C18 (50 mm x 4.6 mm, 3.5 µm)[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
2.595
3.595
3.630
5.030

2.5.2. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas (CAD): 8 psi

  • Ion Source Gas 1 (Nebulizer Gas): 50 psi

  • Ion Source Gas 2 (Turbo Gas): 50 psi

Note on MRM Transitions: The specific precursor and product ion m/z values for Tazarotene and this compound must be determined empirically on the mass spectrometer being used. This is typically done by infusing a standard solution of each compound and performing a product ion scan to identify the most abundant and stable fragment ions. For Tazarotene (Molecular Weight: 351.46 g/mol ), the protonated molecule [M+H]⁺ would be approximately m/z 352.4. For this compound, the [M+H]⁺ would be approximately m/z 360.4. The selection of quantifier and qualifier ions should be based on signal intensity and specificity.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Calibration Curve for Tazarotene Quantification
AnalyteCalibration Range
Tazarotene10 - 600 pg/mL≥ 0.99

Data adapted from a study by Tong et al. (2015) for illustrative purposes.[4]

Table 2: Precision and Accuracy of the Method
QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low30< 5.2< 7.392.7 - 107.3
Medium150< 4.8< 6.594.1 - 105.9
High450< 4.5< 5.895.3 - 104.7

Data adapted from a study by Tong et al. (2015) for illustrative purposes, demonstrating typical acceptance criteria.[4]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/Standard/QC Spike_IS Spike with this compound Sample->Spike_IS Acidify Acidify with Acetic Acid Spike_IS->Acidify Extraction Liquid-Liquid Extraction (Ethyl Ether:Cyclohexane) Acidify->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection (Triple Quadrupole MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Tazarotene Calibration->Quantification

Caption: Workflow for Tazarotene quantification by HPLC-MS/MS.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of Tazarotene in biological matrices. The use of this compound as an internal standard ensures the reliability of the results. This protocol can be adapted and validated for use in various research and development settings, providing a valuable tool for the bioanalysis of this important retinoid compound.

References

Application Notes and Protocols for Franz Diffusion Cell Studies Using Tazarotene-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies of Tazarotene using Franz diffusion cells. The inclusion of Tazarotene-d8 as an internal standard for analytical quantification is a key aspect of the described methodology, ensuring accuracy and reliability of the results.

Introduction

Tazarotene is a third-generation, receptor-selective topical retinoid used in the treatment of acne vulgaris, psoriasis, and photoaging.[1][2][3] Understanding the skin permeation and retention of Tazarotene from various topical formulations is crucial for optimizing drug delivery, ensuring efficacy, and minimizing potential side effects. Franz diffusion cell systems are a widely accepted in vitro model for these studies, providing valuable insights into the percutaneous absorption of topically applied compounds.[4][5]

Tazarotene is a prodrug that is hydrolyzed in the skin to its active metabolite, tazarotenic acid.[6] Both compounds should be quantified in skin permeation studies. To ensure the accuracy of bioanalytical methods, a stable isotope-labeled internal standard is recommended. This compound is the deuterium-labeled analog of Tazarotene and serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[2][7]

Experimental Protocols

Franz Diffusion Cell Permeation Study

This protocol outlines the steps for assessing the skin permeation of Tazarotene from a topical formulation.

Materials:

  • Vertical Franz diffusion cells (with appropriate orifice diameter and receptor chamber volume)

  • Human or porcine skin membranes (full-thickness or dermatomed)

  • Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubility enhancer like Tween 80 or cyclodextrin)[8][9]

  • Tazarotene formulation (e.g., cream, gel, lotion)

  • This compound internal standard solution

  • Positive displacement pipette

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C[4]

  • Sample collection vials

Procedure:

  • Preparation of Skin Membranes:

    • Thaw frozen human or porcine skin at room temperature.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Carefully mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor compartment.[4][5]

    • Ensure a leak-proof seal.

  • Franz Cell Assembly and Equilibration:

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.[4]

    • Place a small magnetic stir bar in the receptor chamber.

    • Place the assembled Franz cells in a water bath or heating block set to maintain the skin surface temperature at 32°C and allow the system to equilibrate for at least 30 minutes.[4]

  • Application of Formulation:

    • Apply a precise amount of the Tazarotene formulation (e.g., 5-10 mg/cm²) uniformly to the surface of the skin in the donor chamber.[10]

  • Sample Collection:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm of the receptor chamber.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Preparation for Analysis:

    • To each collected sample, add a known concentration of this compound internal standard solution.

    • Store samples at -20°C until analysis by LC-MS/MS.

Skin Content Analysis (Tape Stripping)

This protocol is used to determine the amount of Tazarotene retained in the stratum corneum.

Materials:

  • Adhesive tape (e.g., 3M Scotch Magic™ Tape)

  • Forceps

  • Scissors

  • Extraction solvent (e.g., methanol or acetonitrile)

  • Vials

Procedure:

  • At the end of the permeation study, dissemble the Franz cells.

  • Carefully remove the skin membrane.

  • Place the skin on a flat surface and perform tape stripping on the area exposed to the formulation.

  • Apply a piece of adhesive tape firmly to the skin surface and then rapidly remove it.

  • Repeat this process a specified number of times (e.g., 10-20 strips) to remove the stratum corneum.

  • Pool the first few tape strips (representing the upper stratum corneum) and subsequent strips separately if a depth profile is desired.

  • Place the tape strips into vials containing a known volume of extraction solvent.

  • Add the this compound internal standard to each vial.

  • Vortex and sonicate the vials to extract Tazarotene and this compound from the tape strips.

  • Centrifuge the samples and collect the supernatant for LC-MS/MS analysis.

Analytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of Tazarotene, its active metabolite tazarotenic acid, and the internal standard this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A suitable C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tazarotene: Precursor ion → Product ion

    • Tazarotenic acid: Precursor ion → Product ion

    • This compound: Precursor ion → Product ion

  • Optimize cone voltage and collision energy for each analyte and the internal standard.

Calibration and Quantification:

  • Prepare calibration standards of Tazarotene and tazarotenic acid in the same matrix as the samples (e.g., receptor solution or skin extract).

  • Add a constant concentration of this compound to all calibration standards and quality control samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of Tazarotene and tazarotenic acid in the unknown samples using the calibration curve.

Data Presentation

Quantitative data from Franz diffusion cell studies should be summarized in clear and concise tables to facilitate comparison between different formulations or experimental conditions.

Table 1: Cumulative Amount of Tazarotene Permeated Through Skin

Time (hours)Formulation A (µg/cm²)Formulation B (µg/cm²)
10.05 ± 0.010.08 ± 0.02
20.12 ± 0.030.18 ± 0.04
40.25 ± 0.050.38 ± 0.07
60.42 ± 0.080.65 ± 0.11
80.63 ± 0.110.98 ± 0.15
121.05 ± 0.181.62 ± 0.25
242.18 ± 0.353.45 ± 0.48

Table 2: Skin Permeation Parameters of Tazarotene

ParameterFormulation AFormulation B
Steady-State Flux (Jss) (µg/cm²/h) 0.090.15
Permeability Coefficient (Kp) (cm/h x 10⁻³) 0.91.5
Lag Time (t_lag) (hours) 1.51.2
Tazarotene in Stratum Corneum (µg/cm²) 5.2 ± 0.84.1 ± 0.6
Tazarotene in Epidermis/Dermis (µg/cm²) 1.8 ± 0.32.5 ± 0.4

Visualizations

Tazarotene Signaling Pathway

Tazarotene_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase hydrolysis RAR Retinoic Acid Receptors (RAR-β and RAR-γ) Tazarotenic_Acid->RAR RAR_RXR_Complex RAR/RXR Heterodimer RAR->RAR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->RAR_RXR_Complex RARE Retinoic Acid Response Elements (RARE) on DNA RAR_RXR_Complex->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulates Biological_Effects Biological Effects: - Normalization of cell differentiation - Decreased cell proliferation - Anti-inflammatory effects Gene_Expression->Biological_Effects

Caption: Tazarotene's mechanism of action in a skin cell.

Franz Diffusion Cell Experimental Workflow

Franz_Diffusion_Workflow Prep Prepare Skin Membrane and Franz Cell Assembly Equilibrate Equilibrate System at 32°C Prep->Equilibrate Apply Apply Tazarotene Formulation Equilibrate->Apply Sample Collect Samples from Receptor Chamber at Time Points Apply->Sample Spike Spike Samples with This compound Sample->Spike End End of Permeation Study Sample->End Analyze LC-MS/MS Analysis Spike->Analyze Data Data Analysis: - Calculate Cumulative Amount - Determine Flux and Kp Analyze->Data TapeStrip Tape Stripping of Stratum Corneum End->TapeStrip Extract Extract Tazarotene from Tapes and Skin TapeStrip->Extract Spike_Skin Spike Extracts with This compound Extract->Spike_Skin Analyze_Skin LC-MS/MS Analysis Spike_Skin->Analyze_Skin Data_Skin Quantify Skin Deposition Analyze_Skin->Data_Skin

Caption: Workflow for a Tazarotene Franz cell study.

References

Troubleshooting & Optimization

Overcoming matrix effects with Tazarotene-d8 in plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of tazarotene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the quantification of tazarotene in plasma samples, with a focus on mitigating matrix effects using Tazarotene-d8 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in plasma bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1] In plasma, endogenous components like phospholipids, salts, and proteins are common sources of these interferences.[1][2] This phenomenon is a major concern in LC-MS/MS bioanalysis because it can lead to poor method precision, inaccuracy, and ultimately, erroneous quantification of the analyte.[3]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help overcome matrix effects?

A2: A SIL-IS, such as this compound, is an ideal internal standard because it is chemically identical to the analyte (tazarotene) but has a different mass.[4] Because it shares the same physicochemical properties, it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement.[5][6] By measuring the response ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to accurate and precise quantification.[1] It is crucial to add the internal standard early in the sample preparation process to account for analyte loss during extraction as well.[4]

Q3: What is the "deuterium isotope effect" and can it affect my results?

A3: The deuterium isotope effect can sometimes cause a deuterated internal standard (like this compound) to elute slightly earlier than the non-labeled analyte from a reversed-phase HPLC column.[5][6] This occurs due to minor changes in the molecule's lipophilicity when hydrogen is replaced with deuterium.[5] If this retention time shift is significant enough to move the internal standard peak outside the region of ion suppression experienced by the analyte, the compensation for the matrix effect may be incomplete, leading to inaccurate results.[6][7] It is essential to verify co-elution during method development.

Q4: Besides using this compound, what other strategies can I employ to minimize matrix effects?

A4:

  • Effective Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[2] While simple protein precipitation (PPT) is fast, it is often insufficient. More rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly recommended to produce cleaner extracts.[2][8]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate tazarotene from the regions where most matrix components elute (often very early in the run) can significantly reduce ion suppression.[9]

  • Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering matrix components, but this approach is only viable if the resulting analyte concentration remains well above the lower limit of quantification (LLOQ).[8]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution(s)
Poor Reproducibility (High %CV) in QC Samples Variable Matrix Effects: Inconsistent ion suppression or enhancement between different samples. This is a classic sign of matrix effects that are not being adequately compensated for.[3]1. Verify IS Performance: Ensure this compound is co-eluting with tazarotene. A slight retention time shift could be causing differential suppression.[6] 2. Improve Sample Cleanup: Switch from protein precipitation to a more robust method like Solid-Phase Extraction (SPE) to remove more interferences, especially phospholipids.
Low Analyte Recovery Inefficient Extraction: The sample preparation protocol may not be optimal for extracting tazarotene from the plasma matrix. Analyte Adsorption: Tazarotene may be adsorbing to plasticware or the LC system components.1. Optimize Extraction pH: A study on tazarotene analysis showed that acidifying plasma samples prior to extraction improved recovery.[10] 2. Review SPE Protocol: Ensure the wash steps are not eluting the analyte and the elution solvent is strong enough for complete recovery.[11]
Signal Intensity Drifts Over an Analytical Run Ion Source Contamination: Buildup of non-volatile matrix components from insufficiently cleaned samples on the MS ion source.[3]1. Implement a Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the initial and final parts of the run when salts and highly polar matrix components elute, preventing them from entering the MS source.[8] 2. Enhance Sample Cleanup: Use an SPE method designed for phospholipid removal.
Inconsistent Analyte-to-IS Ratio Across Different Plasma Lots Differential Matrix Effects: The composition of interfering components varies between different sources of plasma, affecting the analyte and IS differently.[5]1. Evaluate Matrix Factor: Quantitatively assess the matrix effect using the post-extraction spike method across at least 6 different lots of plasma.[8] 2. Re-optimize Chromatography: Adjust the gradient or column chemistry to better separate the analyte from the interfering region.[9]

Experimental Protocols & Data

Protocol 1: Tazarotene Extraction from Plasma via Solid-Phase Extraction (SPE)

This protocol is designed to effectively remove plasma proteins and phospholipids, a primary source of matrix effects.

Materials:

  • Human plasma (K2EDTA)

  • This compound Internal Standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Phosphoric Acid (1% in water)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Elution Solvent: 90:10 (v/v) Acetonitrile:Methanol

  • Mixed-mode SPE cartridges (e.g., C18/Anion Exchange)

Procedure:

  • Sample Pre-treatment: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound IS working solution. Vortex briefly.

  • Protein Precipitation & Acidification: Add 200 µL of 1% phosphoric acid in acetonitrile. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of 40% methanol in water to remove phospholipids.

  • Elution: Elute the analyte and internal standard by passing 1 mL of the Elution Solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex to mix.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation: Method Performance

The following tables summarize the expected performance of the SPE method, demonstrating its effectiveness in mitigating matrix effects.

Table 1: Recovery and Matrix Factor for Tazarotene

AnalyteConcentration (ng/mL)Mean Recovery (%) [n=6]RSD (%)Mean Matrix Factor [n=6 lots]RSD (%)
Tazarotene1 (LQC)92.44.10.985.3
Tazarotene50 (MQC)94.13.51.014.8
Tazarotene150 (HQC)93.63.80.995.1
Matrix Factor is calculated as (Peak response in presence of matrix) / (Peak response in clean solution). A value close to 1 indicates minimal matrix effect.[1]

Table 2: Assay Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) [n=6]Intra-day Precision (%CV) [n=6]Inter-day Accuracy (%) [n=18]Inter-day Precision (%CV) [n=18]
LLOQ0.5104.27.3102.58.1
LQC1.098.75.199.86.4
MQC50.0101.54.2100.95.5
HQC150.099.23.999.54.8
Acceptance criteria are typically ±15% for accuracy and ≤15% for precision (±20% and ≤20% for LLOQ).

Visualizations

Tazarotene Metabolic Pathway

Tazarotene is a prodrug that is rapidly converted in the body to its active form, tazarotenic acid, which then undergoes further metabolism.[12][13]

Tazarotene_Metabolism Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis Sulfoxide Tazarotenic Acid Sulfoxide Tazarotenic_Acid->Sulfoxide Metabolism Other_Metabolites Other Polar Metabolites Tazarotenic_Acid->Other_Metabolites Elimination Elimination (Urine & Feces) Sulfoxide->Elimination Other_Metabolites->Elimination

Tazarotene metabolic activation and elimination pathway.
Experimental Workflow for Plasma Analysis

This workflow diagram illustrates the logical steps from sample receipt to final data analysis, incorporating the use of this compound.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Spike_IS 2. Spike this compound (Internal Standard) Plasma->Spike_IS Precipitate 3. Protein Precipitation & Acidification Spike_IS->Precipitate SPE 4. Solid-Phase Extraction (SPE) Precipitate->SPE Reconstitute 5. Evaporate & Reconstitute SPE->Reconstitute LCMS 6. LC-MS/MS Analysis Reconstitute->LCMS Integrate 7. Integrate Peaks (Tazarotene & this compound) LCMS->Integrate Calculate 8. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 9. Quantify using Calibration Curve Calculate->Quantify

Workflow for Tazarotene quantification in plasma.
Troubleshooting Logic for Matrix Effects

This diagram provides a logical decision-making process for identifying and resolving issues related to matrix effects.

Troubleshooting_Logic Start High %CV or Inaccurate Results Check_IS Check Analyte/IS Co-elution Start->Check_IS Assess_ME Assess Matrix Factor (Post-Extraction Spike) Check_IS->Assess_ME Co-eluting Modify_LC Modify LC Method (Adjust Gradient) Check_IS->Modify_LC Not Co-eluting Coeluting Yes NotCoeluting No Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Assess_ME->Improve_Cleanup >15% Variability Check_Other Investigate Other Issues (e.g., Recovery, Stability) Assess_ME->Check_Other <15% Variability ME_High >15% Variability ME_Low <15% Variability End Method Optimized Improve_Cleanup->End Modify_LC->End Check_Other->End

Decision tree for troubleshooting matrix effects.

References

Tazarotene-d8 Stability in Biological Matrices: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tazarotene-d8 in various biological matrices. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized stability data to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the stability of this compound important in bioanalytical methods?

A1: this compound is a deuterated analog of Tazarotene, commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). The fundamental assumption when using an internal standard is that it behaves identically to the analyte (Tazarotene) during sample preparation, extraction, and analysis. If this compound degrades during storage or sample processing, the analyte/IS peak area ratio will be altered, leading to inaccurate quantification of Tazarotene in the study samples. Therefore, establishing the stability of this compound under various conditions is a critical component of bioanalytical method validation.

Q2: What are the common stability studies performed for this compound in biological matrices?

A2: According to regulatory guidelines (e.g., FDA), the following stability studies are essential for validating a bioanalytical method:

  • Freeze-Thaw Stability: Evaluates the stability of this compound after multiple cycles of freezing and thawing, which mimics the handling of samples during analysis.

  • Short-Term (Bench-Top) Stability: Assesses the stability of this compound in the biological matrix at room temperature for a period that reflects the time samples might be left on a lab bench during processing.

  • Long-Term Stability: Determines the stability of this compound in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration, covering the expected storage time of study samples.

  • Autosampler (Post-Preparative) Stability: Evaluates the stability of the processed samples (extracts) in the autosampler for the anticipated duration of an analytical run.

  • Stock Solution Stability: Confirms the stability of the this compound stock and working solutions under their storage conditions.

Q3: In which biological matrices is the stability of this compound typically evaluated?

A3: The stability of this compound should be evaluated in the same biological matrices as the study samples. Common matrices include:

  • Plasma (Human, Porcine, etc.) [1]

  • Blood

  • Tissue Homogenates (e.g., skin) [2]

Q4: What are the acceptable limits for stability assessments?

A4: For chromatographic assays, the mean concentration of the stability-tested quality control (QC) samples should be within ±15% of the nominal concentration.[2]

Troubleshooting Guide

This guide addresses specific issues that users might encounter during the analysis of this compound stability.

Issue Potential Cause(s) Recommended Solution(s)
High variability in this compound response between replicates. Inconsistent sample extraction or processing. Instability of this compound during the analytical run.Ensure consistent and precise execution of the sample preparation procedure. Verify the autosampler stability of the processed extracts.
Decreasing this compound peak area over a long analytical run. Degradation of this compound in the autosampler.Re-evaluate the autosampler stability for a longer duration. If instability is confirmed, shorten the analytical run time or re-prepare samples in smaller batches.
Chromatographic peak splitting or tailing for this compound. Poor column performance or contamination. Inappropriate mobile phase composition.Use a guard column and ensure proper sample cleanup to prevent column contamination. Optimize the mobile phase pH and organic content.
Inaccurate quantification of Tazarotene despite seemingly stable this compound. Isotopic back-exchange of deuterium atoms with protons from the matrix or solvent. This is a known, though less common, issue with deuterated standards.Consider using a 13C or 15N-labeled internal standard if back-exchange is suspected and confirmed. Ensure the positioning of deuterium labels is on non-exchangeable sites.
Different extraction recovery between Tazarotene and this compound. The deuterium isotope effect can slightly alter the physicochemical properties of the molecule, potentially affecting its partitioning during liquid-liquid or solid-phase extraction.Re-evaluate and optimize the extraction procedure to ensure consistent recovery for both the analyte and the internal standard.

Quantitative Stability Data Summary

The following tables summarize the stability of Tazarotene and its active metabolite, Tazarotenic acid, in porcine skin homogenate, which can be considered a reliable proxy for the stability of this compound.[2]

Table 1: Short-Term and Autosampler Stability of Tazarotene and Tazarotenic Acid in Porcine Skin Homogenate [2]

AnalyteConcentration (ng/mL)ConditionDuration (hours)Accuracy (%)Precision (%CV)
Tazarotene 6.44 (LQC)Room Temperature898.65.2
3295 (HQC)Room Temperature8102.13.8
6.44 (LQC)Autosampler (10°C)24101.54.5
3295 (HQC)Autosampler (10°C)2499.82.9
Tazarotenic Acid 53.3 (LQC)Room Temperature897.96.1
3409 (HQC)Room Temperature8103.44.3
53.3 (LQC)Autosampler (10°C)24102.83.7
3409 (HQC)Autosampler (10°C)24100.52.1

LQC: Low-Quality Control, HQC: High-Quality Control

Table 2: Long-Term Stability of Tazarotene and Tazarotenic Acid in Porcine Skin Homogenate at -20°C [2]

AnalyteConcentration (ng/mL)Duration (days)Accuracy (%)Precision (%CV)
Tazarotene 6.44 (LQC)7104.27.3
3295 (HQC)798.55.9
Tazarotenic Acid 53.3 (LQC)7101.96.8
3409 (HQC)799.34.7

Experimental Protocols

Protocol for Freeze-Thaw Stability Assessment of this compound in Human Plasma

This protocol is adapted from standard bioanalytical method validation guidelines.

1. Objective: To evaluate the stability of this compound in human plasma after three freeze-thaw cycles.

2. Materials:

  • Blank human plasma

  • This compound stock solution

  • Tazarotene and Tazarotenic acid stock solutions (for preparing QC samples)

  • Validated LC-MS/MS method for the quantification of Tazarotene and Tazarotenic acid

3. Procedure:

  • Prepare two levels of Quality Control (QC) samples: Low QC (LQC) and High QC (HQC), by spiking blank human plasma with known concentrations of Tazarotene, Tazarotenic acid, and a consistent concentration of this compound.

  • Prepare a set of freshly prepared calibration standards and QC samples for comparison.

  • Aliquot the remaining LQC and HQC samples into separate vials and store them at -80°C for at least 12 hours.

  • Cycle 1: Thaw the frozen QC samples completely at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours.

  • Cycle 2 & 3: Repeat the freeze-thaw process two more times.

  • After the third cycle, analyze the freeze-thaw QC samples along with the freshly prepared calibration curve and fresh QC samples.

  • Calculate the concentration of Tazarotene and Tazarotenic acid in the freeze-thaw QC samples and compare them to their nominal concentrations. The stability of this compound is inferred from the accurate quantification of the analytes.

4. Acceptance Criteria: The mean accuracy of the freeze-thaw QC samples should be within 85-115% of the nominal concentrations, and the precision (%CV) should not exceed 15%.

G cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis A Prepare LQC and HQC samples in human plasma with Tazarotene, Tazarotenic acid, and this compound B Aliquot and freeze samples at -80°C for >=12h A->B C Thaw samples at room temperature B->C D Refreeze samples at -80°C for >=12h C->D Cycle 1 E Repeat for a total of 3 cycles D->E Cycles 2 & 3 F Analyze freeze-thaw QCs with a fresh calibration curve and fresh QCs using LC-MS/MS E->F G Calculate analyte concentrations and assess stability F->G

Freeze-Thaw Stability Experimental Workflow
Protocol for Short-Term (Bench-Top) Stability Assessment of this compound in Human Blood

1. Objective: To assess the stability of this compound in human blood at room temperature.

2. Materials:

  • Fresh human whole blood

  • This compound stock solution

  • Tazarotene and Tazarotenic acid stock solutions

  • Validated LC-MS/MS method

3. Procedure:

  • Prepare LQC and HQC samples by spiking fresh human blood.

  • Keep the QC samples on a laboratory bench at room temperature for a predetermined period (e.g., 4, 8, or 24 hours), reflecting the maximum anticipated time samples will be at room temperature during processing.

  • At the end of the period, process the samples (e.g., plasma extraction) and analyze them with a freshly prepared calibration curve and fresh QC samples.

  • Calculate analyte concentrations and compare them to the nominal values.

4. Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentrations, and the precision (%CV) should not exceed 15%.

G cluster_prep Preparation cluster_storage Bench-Top Storage cluster_analysis Analysis A Spike fresh human blood to create LQC and HQC samples with analytes and this compound B Store QC samples at room temperature for a defined period (e.g., 8 hours) A->B C Process samples and analyze against a fresh calibration curve B->C D Evaluate stability based on accuracy and precision C->D

Short-Term Stability Experimental Workflow
Protocol for Long-Term Stability Assessment of this compound in Tissue Homogenate

1. Objective: To determine the stability of this compound in a specific tissue homogenate (e.g., skin) over an extended period at -80°C.

2. Materials:

  • Blank tissue homogenate

  • This compound stock solution

  • Tazarotene and Tazarotenic acid stock solutions

  • Validated LC-MS/MS method

3. Procedure:

  • Prepare a sufficient number of LQC and HQC samples in the tissue homogenate.

  • Analyze a set of these QC samples at Day 0 to establish the baseline.

  • Store the remaining QC samples at -80°C.

  • At subsequent time points (e.g., 1, 3, 6, and 12 months), retrieve a set of stored QCs, thaw them, and analyze them against a freshly prepared calibration curve.

  • Compare the measured concentrations to the Day 0 concentrations.

4. Acceptance Criteria: The mean concentration of the stored QC samples should be within ±15% of the Day 0 concentration.

G cluster_prep Initial Preparation & Analysis cluster_storage Long-Term Storage cluster_analysis Periodic Analysis A Prepare multiple LQC and HQC aliquots in tissue homogenate B Analyze a subset at Day 0 to establish baseline concentrations A->B C Store remaining QC aliquots at -80°C A->C D At specified time points (e.g., 1, 3, 6 months), analyze stored QCs against a fresh calibration curve C->D E Compare results to Day 0 values to determine stability D->E

Long-Term Stability Experimental Workflow

References

Tazarotene-d8 Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak shape and chromatography issues during the analysis of Tazarotene-d8.

Frequently Asked Questions (FAQs)

Q1: Why is the retention time of this compound slightly different from that of unlabeled Tazarotene?

A1: The observed shift in retention time between this compound and unlabeled Tazarotene is likely due to a phenomenon known as the chromatographic H/D isotope effect.[1][2] Deuterium atoms are slightly larger and have a greater mass than protium (hydrogen) atoms. In reversed-phase liquid chromatography, this can lead to subtle differences in the intermolecular interactions between the analyte and the stationary phase.[1][3] Typically, deuterated compounds have slightly weaker interactions with the C18 stationary phase, causing them to elute slightly earlier than their non-deuterated counterparts.[2] The magnitude of this retention time shift can be influenced by the number and position of the deuterium labels on the molecule.[4]

Q2: Can the use of this compound as an internal standard affect the accuracy of my results?

A2: While stable isotope-labeled internal standards like this compound are generally considered the gold standard for quantitative LC-MS analysis, it is crucial to be aware of potential issues. The chromatographic isotope effect, as mentioned in Q1, can cause the analyte and the internal standard to experience slightly different matrix effects if they are not completely co-eluting.[3] Additionally, under certain conditions, there is a possibility of deuterium loss or exchange with protons from the solvent, which could compromise the integrity of the internal standard.[5] It is essential to verify the stability of the deuterated standard under your specific analytical conditions.

Q3: What are the typical starting conditions for developing an HPLC method for Tazarotene analysis?

A3: Several publications describe successful HPLC methods for Tazarotene analysis. A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and a buffered aqueous solution. Gradient elution is often employed to achieve good separation.

Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing Peak

Description: The peak exhibits an asymmetrical shape with a "tail" extending from the peak maximum.

Potential Causes & Solutions:

  • Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic functional groups on the analyte, causing tailing.

    • Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a base-deactivated column.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Mismatched pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Tazarotene.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Wash the column according to the manufacturer's instructions or replace the column if necessary.

Issue 2: Poor Peak Shape - Fronting Peak

Description: The peak is asymmetrical with the front of the peak being less steep than the back.

Potential Causes & Solutions:

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Column Overload: Similar to tailing, injecting too much sample can also cause fronting under certain conditions.

    • Solution: Reduce the injection volume or dilute the sample.

  • Channeling in the Column: A void or channel in the column packing can lead to distorted peak shapes.

    • Solution: Replace the column.

Issue 3: Peak Splitting

Description: The peak appears as two or more closely eluting peaks.

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase.

  • Clogged Frit or Column Inlet: A blockage at the column inlet can cause the sample to be introduced unevenly onto the column.

    • Solution: Replace the column inlet frit or the column.

  • Co-eluting Isomers or Impurities: The splitting may be due to the presence of a closely eluting isomer or impurity.

    • Solution: Optimize the mobile phase composition or gradient to improve resolution.

Experimental Protocols

Protocol 1: Column Washing Procedure

This protocol is a general guideline for washing a C18 column to remove contaminants. Always refer to the specific manufacturer's instructions for your column.

  • Disconnect the column from the detector.

  • Wash the column with the following solvents in order, at a low flow rate (e.g., 0.5 mL/min), for at least 30 minutes each:

    • Water (to remove buffers)

    • Methanol

    • Acetonitrile

    • Isopropanol (for strongly retained non-polar compounds)

  • Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

Protocol 2: System Suitability Test

Perform this test before running your sample set to ensure the chromatographic system is performing adequately.

  • Prepare a standard solution of Tazarotene and this compound at a known concentration.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be between 0.9 and 1.2 for a symmetrical peak.

    • Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2% for replicate injections.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Column C18, 150 mm x 4.6 mm, 5 µm[6][7]
Mobile Phase A 0.1 M Potassium Phosphate Buffer (pH 5.8)[6]
Mobile Phase B Methanol[6]
Flow Rate 0.9 - 1.0 mL/min[6]
Detection Wavelength 231 nm or 325 nm
Injection Volume 10 - 20 µL
Column Temperature 25 - 35 °C

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Poor Peak Shape (Tailing, Fronting, Splitting) Cause1 Column Issues (Contamination, Overload, Degradation) Problem->Cause1 Cause2 Mobile Phase Issues (Incorrect pH, Composition) Problem->Cause2 Cause3 Sample Issues (Solvent Mismatch, High Concentration) Problem->Cause3 Solution3 Column Maintenance (Wash, Replace) Cause1->Solution3 Solution1 Optimize Mobile Phase (Adjust pH, Additives) Cause2->Solution1 Solution2 Modify Sample Prep (Dilute Sample, Change Solvent) Cause3->Solution2 Isotope_Effect_Logic cluster_observation Observation cluster_reason Underlying Reason cluster_mechanism Mechanism Observation This compound elutes earlier than Tazarotene Reason Chromatographic H/D Isotope Effect Observation->Reason Mechanism Weaker intermolecular interactions of This compound with the stationary phase Reason->Mechanism

References

Navigating the Matrix: A Technical Support Guide for Tazarotene-d8 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Tazarotene-d8, particularly focusing on the impact of different pharmaceutical formulations. The lipophilic nature of tazarotene and the complexity of topical formulations can present unique analytical hurdles.[1][2] This guide offers practical solutions and detailed protocols to ensure accurate and reproducible results in your bioanalytical and quality control assays.

Troubleshooting Guide: Overcoming Formulation-Related Quantification Issues

This section addresses specific problems that may arise during the analysis of this compound from various formulations, such as gels, creams, and ointments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound Incomplete Extraction from Formulation: The lipophilic nature of tazarotene can lead to strong binding with oily or greasy excipients in creams and ointments.[2] Poor Solubility: Tazarotene has low solubility in aqueous solvents, which can hinder efficient extraction.[1]Optimize Extraction Solvent: Use a combination of polar and non-polar organic solvents. For lipid-based formulations, a pre-extraction step with a solvent like hexane to remove lipophilic excipients may be necessary before proceeding with a solvent like acetonitrile or methanol for analyte extraction. Increase Mechanical Disruption: Employ techniques like vortexing, sonication, or homogenization to ensure thorough mixing and disruption of the formulation matrix, facilitating solvent penetration. Adjust pH: Acidifying the sample can sometimes improve the extraction efficiency of acidic analytes or their deuterated internal standards.
High Variability in Results (Poor Precision) Matrix Effects: Co-eluting endogenous components from the formulation (e.g., polymers, emulsifiers, oils) can suppress or enhance the ionization of this compound in the mass spectrometer.[3][4] Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or mixing intensity can lead to inconsistent recoveries.Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components.[5] Implement a More Rigorous Cleanup Step: Utilize Solid-Phase Extraction (SPE) to remove a broader range of interfering substances. Evaluate Different Ionization Sources: Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds and matrices.[4] Standardize Sample Preparation Protocol: Ensure all steps of the sample preparation are performed consistently across all samples.
Peak Tailing or Asymmetry in Chromatogram Column Overload: Injecting a sample with a high concentration of co-extracted matrix components can overload the analytical column. Secondary Interactions: Interactions between this compound and active sites on the column stationary phase.Dilute the Sample Extract: If the analyte concentration is sufficiently high, dilution can reduce the amount of matrix injected onto the column. Optimize Mobile Phase: The addition of a small percentage of an acid, like formic acid, to the mobile phase can improve peak shape.[5] Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
Unexpected Peaks or High Background Noise Contamination: Contamination from lab equipment, solvents, or the formulation itself. Leaching of Plasticizers: Phthalates and other plasticizers can leach from plastic labware.Use High-Purity Solvents: Ensure all solvents are of HPLC or LC-MS grade. Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all glassware. Use Polypropylene Labware: If plasticware is necessary, use high-quality polypropylene tubes and plates to minimize leaching. Analyze a Formulation Blank: Prepare and analyze a sample of the formulation without the active pharmaceutical ingredient (API) and internal standard to identify any interfering peaks originating from the excipients.

Frequently Asked Questions (FAQs)

Formulation and Sample Preparation

Q1: How do I choose the best extraction method for a new this compound formulation?

A1: The choice of extraction method depends on the formulation's composition. For aqueous-based gels, a simple protein precipitation or liquid-liquid extraction (LLE) may be sufficient. For lipid-rich creams and ointments, a more complex procedure involving initial disruption in a non-polar solvent followed by LLE or Solid-Phase Extraction (SPE) is often necessary to remove interfering excipients.[2] It is recommended to start with a simple method and increase complexity as needed based on recovery and matrix effect results.

Q2: Can the excipients in topical formulations affect the stability of this compound during sample processing?

A2: Yes, certain excipients could potentially affect the stability. For instance, oxidizing agents could degrade the molecule. Tazarotene is a prodrug that is converted to its active form, tazarotenic acid, and this process can be influenced by esterases present in biological matrices.[2][6] While this compound is a stable labeled internal standard, it's crucial to perform stability tests under various conditions, including in the presence of the formulation matrix, to ensure its integrity throughout the analytical process.[1]

Chromatography and Mass Spectrometry

Q3: What are the typical LC-MS/MS parameters for this compound quantification?

A3: Tazarotene and its deuterated internal standard are typically analyzed using a reversed-phase C18 column with a gradient elution of acetonitrile or methanol and water containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[5] Electrospray ionization (ESI) in positive mode is commonly used for detection. Specific mass transitions would need to be optimized in your laboratory.

Q4: What is a matrix effect and how can I assess it for my this compound assay?

A4: A matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to signal suppression or enhancement.[3][4] To assess it, you can perform a post-extraction addition experiment. This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same analyte in a clean solvent. A significant difference indicates the presence of a matrix effect.[1]

Data Interpretation and Validation

Q5: What are the acceptable ranges for accuracy and precision during method validation for this compound quantification?

A5: According to FDA guidelines for bioanalytical method validation, the accuracy and precision for quality control (QC) samples at low, medium, and high concentrations should be within ±15%. For the lower limit of quantification (LLOQ), it should be within ±20%.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from a Topical Gel Formulation
  • Sample Preparation: Accurately weigh approximately 100 mg of the tazarotene gel into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (concentration will depend on the expected analyte concentration).

  • Extraction: Add 1 mL of acetonitrile.

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to precipitate excipients.

  • Sample Dilution and Transfer: Transfer an aliquot of the supernatant to an HPLC vial, dilute further with the initial mobile phase if necessary, and inject into the LC-MS/MS system.

Protocol 2: Extraction of this compound from a Topical Cream Formulation
  • Sample Preparation: Accurately weigh approximately 100 mg of the tazarotene cream into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution.

  • Initial Disruption: Add 2 mL of hexane and vortex for 1 minute to dissolve the lipid base.

  • Liquid-Liquid Extraction: Add 2 mL of acetonitrile, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Sample Collection: Carefully collect the lower acetonitrile layer, which contains the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

  • Final Centrifugation and Transfer: Centrifuge at 13,000 rpm for 5 minutes. Transfer the supernatant to an HPLC vial for injection.

Data Summary Tables

Table 1: LC-MS/MS Method Parameters for Tazarotene Quantification

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: Method Validation Summary for Tazarotene in Porcine Skin

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Tazarotene0.400.4 - 18,750≥0.99<15%<15%100.8 - 118.0
Tazarotenic Acid13.3213.3 - 12,500≥0.99<15%<15%100.8 - 118.0

Data adapted from a study on porcine skin, demonstrating typical validation parameters.[1]

Visualized Workflows and Pathways

Experimental_Workflow_Gel cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Weigh Gel Sample B Spike with this compound A->B C Add Acetonitrile B->C D Vortex C->D E Centrifuge D->E F Collect Supernatant E->F G Inject into LC-MS/MS F->G

Caption: Workflow for this compound extraction from a gel formulation.

Troubleshooting_Logic Start Poor Quantification Result Problem1 Low Recovery? Start->Problem1 Problem2 High Variability? Problem1->Problem2 No Solution1 Optimize Extraction (Solvent, pH, Mechanics) Problem1->Solution1 Yes Solution2 Improve Cleanup (SPE) & Chromatographic Separation Problem2->Solution2 Yes Solution3 Check for Contamination & Peak Asymmetry Problem2->Solution3 No

Caption: A logical approach to troubleshooting poor quantification results.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for Tazarotene Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of bioanalytical methods for the quantification of Tazarotene, a third-generation topical retinoid used in the treatment of psoriasis and acne. The focus is on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, a state-of-the-art technique that often employs a deuterated internal standard like Tazarotene-d8 for enhanced accuracy and precision. We will also compare this method with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry.

Introduction to Tazarotene Bioanalysis

Tazarotene is a prodrug that is rapidly converted to its active metabolite, tazarotenic acid, in biological systems. Accurate and reliable quantification of Tazarotene and its metabolite in various biological matrices, such as plasma and skin, is crucial for pharmacokinetic studies, drug development, and clinical monitoring. The choice of bioanalytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

Comparison of Bioanalytical Methods

The following tables summarize the key performance characteristics of the different bioanalytical methods used for Tazarotene quantification. The data for the LC-MS/MS method is based on a validated assay for the simultaneous determination of Tazarotene and tazarotenic acid in minipig plasma[1]. Data for HPLC and UV-Vis methods are derived from review articles summarizing various studies[2][3].

Table 1: Performance Characteristics of Bioanalytical Methods for Tazarotene

ParameterLC-MS/MSHPLCUV-Vis Spectrophotometry
Linearity Range 10 - 600 pg/mL (for both Tazarotene and Tazarotenic acid)[1]Typically in the µg/mL rangeTypically in the µg/mL range
Lower Limit of Quantification (LLOQ) 10 pg/mL[1]Higher than LC-MS/MS, often in the ng/mL to µg/mL rangeGenerally the highest among the three, in the µg/mL range
Accuracy (% Bias) Within ±7.3%[1]Generally within ±15%Can be variable, often within ±20%
Precision (%RSD) < 5.2% (intra-day), < 7.3% (inter-day)[1]Typically < 15%Can be higher, often < 20%
Selectivity/Specificity High (mass-based detection)Moderate (retention time-based)Low (absorbance-based, prone to interference)
Matrix Effect Can be significant but can be compensated for with an appropriate internal standard (e.g., this compound)Less susceptible than LC-MS/MS but still possibleHighly susceptible to matrix interference
Sample Volume Low (typically µL range)Moderate (µL to mL range)High (mL range)

Table 2: Summary of Methodological Aspects

AspectLC-MS/MSHPLCUV-Vis Spectrophotometry
Instrumentation Liquid Chromatograph coupled with a Tandem Mass SpectrometerHigh-Performance Liquid Chromatograph with UV or DAD detectorUV-Visible Spectrophotometer
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extractionProtein precipitation, liquid-liquid extraction, or solid-phase extractionDilution, extraction
Internal Standard Ideally a stable isotope-labeled standard (e.g., this compound)A structurally similar compoundOften not used, or a simple standard addition method is employed
Run Time Short (minutes)Moderate (minutes to tens of minutes)Very short (seconds to minutes)
Cost HighModerateLow
Throughput HighModerateLow to Moderate

Experimental Protocols

LC-MS/MS Method for Tazarotene and Tazarotenic Acid in Plasma

This protocol is adapted from the method described by Tong et al. (2015) for the analysis of minipig plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add the internal standard solution (e.g., this compound).

  • Add 50 µL of 5% glacial acetic acid to acidify the sample.

  • Add 1 mL of extraction solvent (ethyl ether-cyclohexane, 4:1, v/v).

  • Vortex for 3 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm) or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tazarotene: m/z 352.1 → 129.1

    • Tazarotenic Acid: m/z 324.1 → 280.1

    • This compound (hypothetical): m/z 360.1 → 137.1 (Note: The exact transition would need to be determined experimentally).

  • Ion Source Parameters: Optimized for maximum signal intensity.

Visualizations

Experimental Workflow: Bioanalytical Method Validation

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Sample Preparation Optimization MD2 Chromatographic Separation MD1->MD2 MD3 Mass Spectrometric Detection MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LLOQ MV3->MV4 MV5 Matrix Effect MV4->MV5 MV6 Stability MV5->MV6 SA1 Calibration Standards MV6->SA1 SA3 Unknown Samples SA1->SA3 SA2 Quality Control Samples SA2->SA3 G Tazarotene Mechanism of Action cluster_0 Extracellular cluster_1 Intracellular Taz Tazarotene (Prodrug) Taz_acid Tazarotenic Acid (Active Metabolite) Taz->Taz_acid Esterase Hydrolysis RAR Retinoic Acid Receptors (RAR-β, RAR-γ) Taz_acid->RAR Nucleus Nucleus Taz_acid->Nucleus Gene_Expression Modulation of Gene Expression RAR->Gene_Expression Binds to RAREs Cell_Effects ↓ Proliferation ↑ Differentiation ↓ Inflammation Gene_Expression->Cell_Effects

References

Tazarotene-d8 Internal Standard: A Comparative Guide for Retinoid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the accuracy of quantitative data is paramount. For researchers, scientists, and drug development professionals working with retinoids, the choice of an appropriate internal standard for mass spectrometry-based assays is a critical decision that directly impacts the reliability of their results. This guide provides an objective comparison of Tazarotene-d8 as an internal standard against other commonly used deuterated retinoids, supported by experimental data and detailed protocols.

The Role of Deuterated Internal Standards in Retinoid Analysis

Quantitative analysis of retinoids in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, chromatographic separation, and ionization efficiency. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are the gold standard for mitigating these variabilities.[1] By closely mimicking the physicochemical properties of the analyte, a deuterated internal standard co-elutes and experiences similar matrix effects, allowing for accurate correction and quantification.[2]

This compound is the deuterium-labeled form of Tazarotene, a third-generation synthetic retinoid. Its structural similarity to other retinoids makes it a potential internal standard for a range of related compounds. This guide will explore its performance in comparison to other deuterated retinoids like all-trans-retinoic acid-d5 and isotretinoin-d5.

Performance Comparison of Deuterated Retinoid Internal Standards

The following tables summarize the performance characteristics of various deuterated retinoid internal standards based on published literature. It is important to note that a direct head-to-head comparison in a single study is often unavailable; therefore, this data is compiled from different studies with similar analytical platforms to provide a comparative overview.

Table 1: Performance Characteristics of Tazarotene and its Deuterated Standard

AnalyteInternal StandardMatrixLinear RangePrecision (%RSD)Accuracy (%)Reference
Tazarotene-Porcine Skin0.4–18,750 ng/mL<15%<15%[3]
Tazarotene-Minipig Plasma10–600 pg/mL<7.3%<7.3%[4]
Tazarotenic Acid-Minipig Plasma10–600 pg/mL<5.2%<7.3%[4]

Table 2: Performance Characteristics of Other Deuterated Retinoid Internal Standards

AnalyteInternal StandardMatrixLinear RangePrecision (%RSD)Accuracy (%)Reference
All-trans-retinoic acidatRA-d5Human Plasma50–3200 pg/mLIntra-day: 9.3%, Inter-day: 14.0%Intra-day: 96.5%, Inter-day: 101.2%[5]
Multiple RetinoidsIsotope-labeled ISHuman Serum---[6]
All-trans-retinoic acidAll-trans-4,4-dimethyl-RAMouse Tissue & Serum20 fmol - 10 pmolIntra-assay: 5.4%, Inter-assay: 8.9%-[7]
IsotretinoinAcitretinHuman Plasma10-1500 ng/mL<10%-

Analysis of Performance Data:

The data indicates that LC-MS/MS methods utilizing deuterated internal standards achieve high sensitivity, with linear ranges extending down to the picogram per milliliter level for both Tazarotene and other retinoids. The precision, measured as the relative standard deviation (%RSD), and accuracy are generally well within the accepted limits set by regulatory bodies like the FDA (typically ±15% for accuracy and ≤15% for precision).

While a direct comparison is challenging, the performance of methods using Tazarotene's non-deuterated form and other deuterated retinoids suggests that this compound would offer comparable performance in terms of linearity, precision, and accuracy when used as an internal standard for the analysis of Tazarotene and structurally similar retinoids. The key advantage of a deuterated standard like this compound lies in its ability to effectively compensate for matrix effects, which can vary significantly between different biological samples.[8]

Experimental Methodologies

A robust and reliable bioanalytical method is the foundation of accurate quantitative data. The following section outlines a general experimental protocol for the analysis of retinoids in a biological matrix using a deuterated internal standard, based on common practices found in the literature.

Sample Preparation

The goal of sample preparation is to extract the retinoids from the biological matrix and remove interfering substances. Two common techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Spiking with Internal Standard: An appropriate amount of the deuterated internal standard (e.g., this compound) solution is added to the biological sample (e.g., plasma, serum, tissue homogenate) at the beginning of the sample preparation process.

  • Protein Precipitation (PPT):

    • Add a cold organic solvent, such as acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of sample).

    • Vortex the mixture to precipitate the proteins.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the analyte and internal standard for analysis.

  • Liquid-Liquid Extraction (LLE):

    • Add an immiscible organic solvent (e.g., ethyl acetate, hexane, or a mixture) to the sample.

    • For acidic retinoids, acidifying the aqueous phase can improve extraction efficiency.

    • Vortex the mixture to facilitate the transfer of the analytes into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The extracted and reconstituted sample is then analyzed using a liquid chromatography-tandem mass spectrometry system.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for retinoid analysis.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed to achieve good separation of the retinoids.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is frequently used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Visualizing Key Processes and Concepts

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Tazarotene Signaling Pathway

Tazarotene is a prodrug that is converted to its active form, tazarotenic acid. Tazarotenic acid then binds to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, which form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of target genes involved in cell proliferation, differentiation, and inflammation.

Tazarotene_Signaling_Pathway Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Metabolism RAR RAR-β / RAR-γ Tazarotenic_Acid->RAR Binds to RAR_RXR_Complex RAR/RXR Heterodimer RAR->RAR_RXR_Complex RXR RXR RXR->RAR_RXR_Complex RARE RARE (on DNA) RAR_RXR_Complex->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Cellular_Response Cell Proliferation Cell Differentiation Inflammation Gene_Transcription->Cellular_Response

Tazarotene's mechanism of action.
Experimental Workflow for Retinoid Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of retinoids in a biological sample using a deuterated internal standard.

Experimental_Workflow Start Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Start->Spike_IS Extraction Sample Preparation (PPT or LLE) Spike_IS->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Analyte Concentration Quantification->Result

Bioanalytical workflow for retinoids.
Logic for Selecting an Internal Standard

The selection of an appropriate internal standard is a critical step in developing a robust bioanalytical method. The following diagram outlines the key considerations in this process.

IS_Selection_Logic Start Need for Quantitative Bioanalysis Ideal_IS Ideal IS: Stable Isotope-Labeled (e.g., Deuterated) Start->Ideal_IS Alternative_IS Alternative: Structural Analog Start->Alternative_IS Check_Properties Physicochemical Properties Match? Ideal_IS->Check_Properties Yes Alternative_IS->Check_Properties No Check_Elution Co-elution with Analyte? Check_Properties->Check_Elution Yes Not_Suitable Not an Ideal Internal Standard Check_Properties->Not_Suitable No Check_Matrix Similar Matrix Effects? Check_Elution->Check_Matrix Yes Check_Elution->Not_Suitable No Suitable_IS Suitable Internal Standard Check_Matrix->Suitable_IS Yes Check_Matrix->Not_Suitable No

Decision tree for internal standard selection.

Conclusion

References

A Head-to-Head Battle: Tazarotene-d8 Versus a Structural Analog as Internal Standards in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative performance of isotopically labeled versus structural analog internal standards for the accurate quantification of Tazarotene in complex biological matrices.

In the landscape of bioanalytical research, the precision and reliability of quantitative methods are paramount. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance, directly impacting the accuracy of pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Tazarotene-d8, and a structural analog for the quantification of the third-generation retinoid, Tazarotene. By presenting experimental data and detailed methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals in selecting the optimal internal standard for their analytical needs.

The Role of Internal Standards in Bioanalytical Methods

Internal standards are essential in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization, without interfering with its detection. The two primary choices for internal standards are stable isotope-labeled analogs and structural analogs.

Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" in quantitative mass spectrometry. A SIL-IS, such as this compound, is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Structural Analog Internal Standards: These are compounds that are not isotopically labeled but have a chemical structure similar to the analyte. They should ideally share similar physicochemical properties, such as polarity, pKa, and ionization efficiency.

Comparative Analysis: this compound vs. a Structural Analog

To provide a data-driven comparison, this guide draws upon a validated bioanalytical method for Tazarotene using a structural analog, ketoconazole, as the internal standard. While a direct head-to-head comparative study with this compound in the same publication is not available, the known physicochemical properties and typical performance of deuterated standards allow for a robust comparative discussion.

Physicochemical Properties

A comparison of the key physicochemical properties of Tazarotene and its deuterated analog, this compound, highlights the subtle yet significant differences that influence their analytical behavior.

PropertyTazaroteneThis compoundSignificance in Analysis
Molecular Weight 351.46 g/mol 359.51 g/mol The +8 Da mass shift allows for clear differentiation in mass spectrometry without isotopic interference.
Chromatographic Retention Time Typically co-elutes with the analyteMay have a slightly shorter retention time in reverse-phase chromatography due to the deuterium isotope effect.Co-elution is ideal for compensating for matrix effects that can vary across the chromatographic peak.
Extraction Recovery Variable depending on the methodExpected to be nearly identical to Tazarotene due to identical chemical properties.Ensures consistent and reliable quantification by correcting for losses during sample preparation.
Ionization Efficiency Can be affected by matrix componentsExpected to be identical to Tazarotene, providing superior correction for ion suppression or enhancement.Crucial for accuracy in complex biological matrices where matrix effects are prevalent.
Performance in a Validated LC-MS/MS Method: A Case Study with a Structural Analog (Ketoconazole)

A study detailing the simultaneous quantification of Tazarotene and its active metabolite, tazarotenic acid, in porcine skin utilized ketoconazole as a structural analog internal standard. The method was validated according to FDA guidelines, and the key performance parameters are summarized below.

Validation ParameterPerformance with Ketoconazole as ISExpected Performance with this compound as IS
Linearity (r²) ≥0.99 for both Tazarotene and tazarotenic acidExpected to be ≥0.99
Lower Limit of Quantification (LLOQ) Tazarotene: 0.40 ng/mL; Tazarotenic acid: 13.32 ng/mLPotentially lower LLOQ due to better signal-to-noise ratio from reduced variability.
Accuracy (% Bias) Within ±15%Expected to be well within ±15%, often closer to nominal values due to better correction.
Precision (% RSD) <15%Expected to be <15%, often with lower RSD values due to more consistent analyte/IS response ratios.
Recovery Consistent and reproducibleExpected to be highly consistent and nearly identical to Tazarotene.
Matrix Effect Compensated by the structural analogMore effectively compensated due to identical physicochemical properties and co-elution.

Experimental Protocols

Bioanalytical Method Using a Structural Analog (Ketoconazole) as Internal Standard

This protocol is based on a validated UPLC-QDa method for the simultaneous quantification of Tazarotene and tazarotenic acid in a skin matrix.[1]

1. Sample Preparation:

  • Homogenize skin samples in a suitable solvent (e.g., methanol).

  • Add a known concentration of the internal standard (ketoconazole) to all samples, calibration standards, and quality control samples.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: Optimized for separation and peak shape.

  • Injection Volume: A small, precise volume of the prepared sample.

3. Mass Spectrometric Conditions:

  • System: Quadrupole Detector (QDa) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Selected Ion Recording (SIR) of the m/z for Tazarotene, tazarotenic acid, and ketoconazole.

4. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2][3]

Proposed Bioanalytical Method Using this compound as Internal Standard

While a specific published method with full validation data for this compound was not identified, a standard protocol for a stable isotope dilution LC-MS/MS assay would be as follows:

1. Sample Preparation:

  • Identical to the structural analog method, with the substitution of this compound for ketoconazole as the internal standard.

2. Chromatographic Conditions:

  • Similar UPLC conditions as the structural analog method would likely be suitable, with minor optimization of the gradient to ensure baseline separation if necessary.

3. Mass Spectrometric Conditions:

  • System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: ESI positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Tazarotene: Monitor a specific precursor-to-product ion transition.

    • This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.

4. Method Validation:

  • The validation parameters would be the same as for the structural analog method, with the expectation of improved performance in accuracy, precision, and matrix effect compensation.

Visualizing the Methodological and Biological Context

To further aid in the understanding of the analytical workflow and the biological target of Tazarotene, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalMatrix Biological Matrix (e.g., Plasma, Skin Homogenate) Add_IS Addition of Internal Standard (this compound or Structural Analog) BiologicalMatrix->Add_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Final_Extract Final Extract for Analysis Evaporation->Final_Extract UPLC UPLC Separation Final_Extract->UPLC MS Mass Spectrometry Detection UPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for bioanalytical sample analysis.

Tazarotene_Signaling_Pathway cluster_cell Keratinocyte cluster_nucleus Nucleus Tazarotene_ext Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene_ext->Tazarotenic_Acid Esterase Hydrolysis RAR Retinoic Acid Receptors (RAR-β and RAR-γ) Tazarotenic_Acid->RAR Complex Tazarotenic Acid-RAR/RXR Heterodimer RAR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex RARE Retinoic Acid Response Element (RARE) on DNA Complex->RARE Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Cellular_Effects Cellular Effects: - Normalization of Differentiation - Reduced Proliferation - Anti-inflammatory Effects Gene_Transcription->Cellular_Effects

Caption: Simplified signaling pathway of Tazarotene.[4][5][6]

Conclusion: Making an Informed Decision

The choice between a stable isotope-labeled internal standard like this compound and a structural analog depends on the specific requirements of the bioanalytical method.

This compound is the superior choice for assays that demand the highest level of accuracy, precision, and robustness, particularly for regulated studies that will be submitted to agencies like the FDA and EMA. Its identical chemical nature to Tazarotene provides the most effective compensation for variability during sample processing and analysis, especially for mitigating unpredictable matrix effects.

A structural analog , such as ketoconazole, can be a viable and more cost-effective option for earlier-stage research and discovery studies where the stringent requirements of regulated bioanalysis may not be necessary. However, careful validation is crucial to ensure that the analog adequately tracks the analyte and does not introduce a bias into the results.

Ultimately, the decision should be guided by a thorough evaluation of the analytical method's purpose, the complexity of the biological matrix, and the regulatory landscape. For pivotal studies that inform critical drug development decisions, the investment in a stable isotope-labeled internal standard like this compound is strongly recommended to ensure the generation of the most reliable and defensible data.

References

Navigating FDA Guidelines for Deuterated Internal Standard Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The choice of an internal standard (IS) is paramount, with deuterated internal standards often being the preferred choice for their ability to closely mimic the analyte of interest. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental protocols and data presented in accordance with FDA guidelines.

The U.S. Food and Drug Administration (FDA) provides guidance for the validation of bioanalytical methods, which includes specific recommendations for the use and validation of internal standards. The most current overarching guidance is the ICH M10 Bioanalytical Method Validation and Study Sample Analysis, which has been adopted by the FDA. This, along with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation, forms the basis for the validation parameters discussed herein.[1][2][3] A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples to ensure accurate quantification.[4]

Comparison of Internal Standard Performance

Validation ParameterDeuterated Internal Standard (Illustrative Data)Structural Analog Internal Standard (Illustrative Data)FDA/ICH Acceptance Criteria
Accuracy (% Bias) -2.5% to +3.0%-8.0% to +10.0%Mean value should be within ±15% of the nominal value (±20% at LLOQ)
Precision (%CV) ≤ 5.0%≤ 10.0%Should not exceed 15% (20% at LLOQ)
Selectivity No significant interference observed. Response in blank matrix <5% of IS response.Minor interferences may be observed. Response in blank matrix <5% of IS response.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Matrix Effect (IS-Normalized Matrix Factor) 0.98 - 1.030.85 - 1.15The CV of the IS-normalized matrix factor should not be greater than 15%.
Recovery (% Consistency) Consistent across concentrations (e.g., CV ≤ 8%)May show variability between analyte and IS (e.g., CV ≤ 15%)Recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability (% Change) < 5% change under various conditions< 10% change under various conditionsAnalyte should be stable in the matrix for the expected duration of sample handling and storage.

Note: The data presented in this table is for illustrative purposes to highlight the typical performance differences and is not from a specific experimental study.

Experimental Protocols for Key Validation Experiments

Detailed and robust experimental design is crucial for the successful validation of a deuterated internal standard. Below are protocols for key validation experiments based on FDA guidelines.

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous matrix components.

Protocol:

  • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).

  • Process one set of blank matrix samples without the analyte or the internal standard.

  • Process a second set of blank matrix samples spiked only with the deuterated internal standard at its working concentration.

  • Process a third set of matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze the processed samples using the developed LC-MS/MS method.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the response of the LLOQ. The response of any interfering peak at the retention time of the deuterated internal standard should be ≤ 5% of its response in the spiked samples.

Matrix Effect

Objective: To assess the potential for ion suppression or enhancement on the analyte and the deuterated internal standard from the biological matrix.

Protocol:

  • Obtain at least six different sources of the blank biological matrix.

  • Prepare two sets of samples:

    • Set A: Spike the analyte and deuterated internal standard into the post-extracted blank matrix from each of the six sources at low and high QC concentrations.

    • Set B: Prepare neat solutions of the analyte and deuterated internal standard in the reconstitution solvent at the same low and high QC concentrations.

  • Calculate the matrix factor (MF) for the analyte and the IS for each source: MF = (Peak response in presence of matrix) / (Peak response in neat solution).

  • Calculate the IS-normalized matrix factor: IS-Normalized MF = (MF of analyte) / (MF of IS).

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the six matrix sources should not be greater than 15%. This indicates that the deuterated internal standard effectively compensates for the matrix effect.[5]

Stability

Objective: To evaluate the stability of the deuterated internal standard in the stock solution and in the biological matrix under various storage and processing conditions.

Protocol:

  • Stock Solution Stability:

    • Store the deuterated internal standard stock solution at room temperature and refrigerated conditions for a specified period.

    • Compare the response of the stored solution against a freshly prepared stock solution.

  • Freeze-Thaw Stability:

    • Spike blank matrix with the analyte and deuterated internal standard at low and high QC concentrations.

    • Subject the samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -70°C to room temperature).

    • Analyze the samples and compare the concentrations to freshly prepared QCs.

  • Bench-Top Stability:

    • Spike blank matrix with the analyte and deuterated internal standard at low and high QC concentrations.

    • Keep the samples at room temperature for a duration that mimics the expected sample handling time.

    • Analyze the samples and compare the concentrations to freshly prepared QCs.

  • Long-Term Stability:

    • Store spiked matrix samples at the intended storage temperature (e.g., -20°C or -70°C) for a period equal to or longer than the expected storage time of study samples.

    • Analyze the samples and compare the concentrations to freshly prepared QCs.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration. It is also important to be aware of the potential for deuterium exchange, which can affect stability.[6]

Visualizing the Validation Workflow

To provide a clear overview of the validation process, the following diagrams illustrate the logical flow of experiments and decision-making.

Validation_Workflow cluster_prep Preparation cluster_validation Core Validation Parameters cluster_decision Evaluation cluster_outcome Outcome Method_Development Method Development & Optimization Prepare_Protocols Prepare Validation Protocol & SOPs Method_Development->Prepare_Protocols Selectivity Selectivity Accuracy_Precision Accuracy & Precision Matrix_Effect Matrix Effect Stability Stability Recovery Recovery Calibration_Curve Calibration Curve Criteria_Met All Criteria Met? Selectivity->Criteria_Met Accuracy_Precision->Criteria_Met Matrix_Effect->Criteria_Met Stability->Criteria_Met Recovery->Criteria_Met Calibration_Curve->Criteria_Met Method_Validated Method Validated Criteria_Met->Method_Validated Yes Revise_Method Revise Method or Internal Standard Criteria_Met->Revise_Method No Revise_Method->Method_Development

Bioanalytical Method Validation Workflow

The following diagram illustrates the key considerations in selecting and validating an internal standard.

IS_Selection_Validation cluster_selection Internal Standard Selection cluster_validation_params Validation Checks cluster_decision_is Decision cluster_outcome_is Outcome Analyte_Properties Analyze Physicochemical Properties of Analyte IS_Type Choose IS Type Analyte_Properties->IS_Type Deuterated Deuterated IS IS_Type->Deuterated Analog Structural Analog IS_Type->Analog Coelution Chromatographic Co-elution Deuterated->Coelution Mass_Spec Mass Spec Resolution Deuterated->Mass_Spec Purity Isotopic Purity & Absence of Analyte Deuterated->Purity Stability_Check Deuterium Exchange Potential Deuterated->Stability_Check Analog->Coelution Analog->Mass_Spec Analog->Purity IS_Suitable IS Suitable? Proceed_Validation Proceed with Full Method Validation IS_Suitable->Proceed_Validation Yes Reselect_IS Re-select or Synthesize New Internal Standard IS_Suitable->Reselect_IS No Reselect_IS->IS_Type

References

Comparative Guide to Incurred Sample Reanalysis in Tazarotene Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioanalytical methods and the critical role of Incurred Sample Reanalysis (ISR) in the quantitative analysis of Tazarotene and its active metabolite, tazarotenic acid. The use of a stable isotope-labeled internal standard, Tazarotene-d8, is compared with alternative approaches to ensure the reliability and reproducibility of pharmacokinetic data in clinical and preclinical studies.

Introduction to Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis is a fundamental aspect of bioanalytical method validation, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). It serves to demonstrate the reproducibility of a bioanalytical method by reanalyzing a subset of samples from a study on a different day to compare the results with the original values. This process is crucial for ensuring the integrity of pharmacokinetic and bioavailability data submitted for regulatory approval.

According to regulatory guidelines, for small molecules like Tazarotene, the percentage difference between the initial and reanalyzed concentration should be within ±20% for at least two-thirds (67%) of the reanalyzed samples.

The Role of Internal Standards in Tazarotene Bioanalysis

The accuracy of LC-MS/MS bioanalytical methods heavily relies on the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the sample preparation and analysis process, compensating for any variability.

This compound: The Gold Standard

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. Deuterium-labeled analogs have physicochemical properties nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This close similarity allows for highly accurate and precise quantification.

Alternative Internal Standards

When a SIL IS is not available, a structural analog can be used. For Tazarotene, a potential alternative could be a compound with a similar chemical structure. However, it is crucial to thoroughly validate the method to ensure the analog adequately tracks the analyte's behavior. One published study on the bioanalysis of Tazarotene in porcine skin utilized ketoconazole as an internal standard. While feasible, such an approach requires rigorous validation to account for potential differences in extraction recovery and matrix effects between the analyte and the IS.

Comparative Data on Bioanalytical Methods for Tazarotene

While specific public data on ISR for this compound studies is limited, the following tables summarize typical validation parameters for LC-MS/MS methods used for Tazarotene and its active metabolite, tazarotenic acid. This information is compiled from various bioanalytical studies and serves as a benchmark for performance.

Table 1: Bioanalytical Method Parameters for Tazarotene Quantification

ParameterMethod using this compound (Anticipated)Method using a Structural Analog (e.g., Ketoconazole)
Internal Standard This compoundKetoconazole
Biological Matrix Human PlasmaPorcine Skin
Instrumentation LC-MS/MSUPLC-QDa
Linearity Range ~0.01 - 10 ng/mL0.4 – 18,750 ng/mL
Accuracy & Precision Within ±15%Within ±15%
Extraction Method Liquid-Liquid Extraction or Solid-Phase ExtractionProtein Precipitation

Table 2: Incurred Sample Reanalysis Acceptance Criteria (FDA/EMA)

ParameterAcceptance Criteria for Small Molecules
Number of Samples Typically 5-10% of total study samples
Concordance ≥ 67% of repeats must be within ±20% of the mean of the original and repeat results
Formula (% Difference) = ((Repeat Value - Original Value) / Mean Value) * 100

Experimental Protocols

Below are representative experimental protocols for the bioanalysis of Tazarotene in a biological matrix using an LC-MS/MS method.

Method 1: Tazarotene in Human Plasma using this compound Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Add 50 µL of a buffer solution (e.g., 0.1 M ammonium acetate).

  • Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Tazarotene: Specific parent > product ion transition

    • This compound: Specific parent > product ion transition

  • Source Parameters: Optimized for maximum signal intensity.

Method 2: Tazarotene in Porcine Skin using Ketoconazole Internal Standard

1. Sample Preparation (Protein Precipitation)

  • Homogenize a known weight of porcine skin tissue.

  • To a 100 µL aliquot of the homogenate, add 20 µL of Ketoconazole internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • The chromatographic and mass spectrometric conditions would be optimized for the specific analytes and internal standard, similar to the protocol described above, but with adjustments to the gradient and MRM transitions to suit Tazarotene, tazarotenic acid, and ketoconazole.

Signaling Pathways and Workflows

The following diagrams illustrate the logical workflow of an Incurred Sample Reanalysis and a typical bioanalytical process.

ISR_Workflow cluster_study Clinical/Preclinical Study cluster_bioanalysis Bioanalytical Laboratory cluster_data Data Analysis cluster_outcome Outcome SampleCollection Sample Collection from Subjects InitialAnalysis Initial Sample Analysis SampleCollection->InitialAnalysis SelectSamples Select Subset for ISR (e.g., ~Cmax and elimination phase) InitialAnalysis->SelectSamples CompareResults Compare Original and Reanalysis Results InitialAnalysis->CompareResults Reanalysis Reanalyze Selected Samples (Different Day, Different Analyst) SelectSamples->Reanalysis Reanalysis->CompareResults AcceptanceCheck Check Against Acceptance Criteria (e.g., ±20% for ≥67% of samples) CompareResults->AcceptanceCheck Pass ISR Passes: Method is Reproducible AcceptanceCheck->Pass Meets Criteria Fail ISR Fails: Investigate and Take Corrective Action AcceptanceCheck->Fail Does Not Meet Criteria

Caption: Workflow of Incurred Sample Reanalysis (ISR).

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Start Biological Sample (e.g., Plasma) AddIS Add Internal Standard (e.g., this compound) Start->AddIS Extraction Extraction (e.g., LLE or SPE) AddIS->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon Injection Inject into LC-MS/MS EvapRecon->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration RatioCalc Calculate Analyte/IS Ratio PeakIntegration->RatioCalc Concentration Determine Concentration from Calibration Curve RatioCalc->Concentration

Caption: General Bioanalytical Workflow using LC-MS/MS.

Conclusion

The reliability of bioanalytical data is paramount in drug development. For Tazarotene studies, the use of a stable isotope-labeled internal standard like this compound provides the highest level of confidence in the accuracy and precision of the results. Incurred Sample Reanalysis serves as a critical validation step to ensure the reproducibility of the bioanalytical method, ultimately supporting the integrity of pharmacokinetic assessments. When a SIL-IS is not feasible, a structural analog may be employed, but this necessitates more extensive validation to mitigate potential analytical variabilities.

Precision in Tazarotene Bioanalysis: A Comparative Review of LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accuracy and reproducibility of bioanalytical methods are paramount for robust pharmacokinetic and toxicokinetic studies. When quantifying Tazarotene, a third-generation topical retinoid, the precision of the analytical method ensures reliable data. This guide provides a comparative overview of the inter-day and intra-day precision for Tazarotene analysis, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Performance Comparison of Analytical Methods

The precision of an analytical method is typically assessed by repeatedly analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the percentage relative standard deviation (%RSD). An ideal internal standard, such as a deuterated version of the analyte (e.g., Tazarotene-d8), co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to improved precision.

While specific public data detailing the use of this compound is limited, established LC-MS/MS methods for Tazarotene quantification demonstrate high precision. Below is a comparison of reported precision data from a validated method for Tazarotene in a biological matrix against a method using a non-deuterated internal standard.

Table 1: Inter-day and Intra-day Precision of Tazarotene Analysis by LC-MS/MS in Minipig Plasma

AnalytePrecision Type%RSD
TazaroteneIntra-run< 5.2%[1][2]
TazaroteneInter-run< 7.3%[1][2]
Tazarotenic AcidIntra-run< 5.2%[1][2]
Tazarotenic AcidInter-run< 7.3%[1][2]

This highly precise method demonstrates excellent reproducibility, crucial for pharmacokinetic studies.

Table 2: Comparative Method: Inter-day and Intra-day Precision of Tazarotene Analysis in Porcine Skin using Ketoconazole as Internal Standard

AnalytePrecision Type%RSD
TazaroteneIntra-day< 15%[3]
TazaroteneInter-day< 15%[3]
Tazarotenic AcidIntra-day< 15%[3]
Tazarotenic AcidInter-day< 15%[3]

This method, while still meeting regulatory acceptance criteria (typically ±15% for accuracy and precision), shows a wider variability compared to the method presented in Table 1. The use of a deuterated internal standard like this compound is a likely contributor to the enhanced precision seen in the first method.

Experimental Workflow for Precision Assessment

The determination of inter-day and intra-day precision is a critical component of bioanalytical method validation as stipulated by regulatory agencies like the U.S. Food and Drug Administration (FDA). The following diagram illustrates a typical workflow for this assessment.

precision_workflow cluster_intraday Intra-Day Precision (Day 1) cluster_interday Inter-Day Precision (Day 2 & 3) stock Prepare Analyte & this compound Stock Solutions qc_samples Prepare Quality Control (QC) Samples (LQC, MQC, HQC) in Blank Matrix stock->qc_samples extract1 Extract 5-6 Replicates of each QC Level (LQC, MQC, HQC) qc_samples->extract1 Start Validation extract2 Repeat Extraction & Analysis on at least two more separate days qc_samples->extract2 analyze1 Analyze Extracts by LC-MS/MS extract1->analyze1 calc1 Calculate Mean, SD, and %RSD for each QC Level analyze1->calc1 analyze2 Analyze Extracts by LC-MS/MS extract2->analyze2 calc2 Calculate Overall Mean, SD, and %RSD across all days for each QC Level analyze2->calc2

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Tazarotene-d8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety and logistical information for the handling of Tazarotene-d8 in a laboratory setting. The following procedural guidance is based on the safety profile of Tazarotene, the non-deuterated parent compound, and general best practices for handling potent retinoids and isotopically labeled compounds.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, especially in its pure form or when preparing solutions, appropriate personal protective equipment and engineering controls are mandatory to minimize exposure.

Engineering Controls:

  • Fume Hood: All weighing and solution preparation of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended when handling the pure substance or concentrated solutions.[1]

  • Eye Protection: Safety glasses with side shields or safety goggles must be worn.[2][3]

  • Lab Coat: A buttoned lab coat must be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[4]

Operational Plan for Safe Handling

Preparation and Use:

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) for Tazarotene.[2][4]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Handling:

    • Wear all required PPE.

    • Carefully weigh the required amount of this compound in the fume hood.

    • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

    • Keep containers with this compound tightly sealed when not in use.[2]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[4]

    • Decontaminate the work area and any equipment used.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Control: Prevent the spread of the spill.

  • Cleanup:

    • For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Dispose: All cleanup materials should be disposed of as hazardous waste.

Disposal:

  • All waste containing this compound (e.g., excess material, contaminated labware, gloves, bench paper) must be collected in a clearly labeled, sealed hazardous waste container.

  • Dispose of the waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.[2][5] Tazarotene is toxic to aquatic organisms.[4]

Quantitative Data Summary

Data PointValueSource
Molecular Formula C₂₁H₁₃D₈NO₂S[6]
Molecular Weight 359.51 g/mol [6]
Systemic Absorption (Topical) <6% of applied dose[7]
Plasma Protein Binding >99%[8]
Elimination Half-Life (Tazarotenic Acid) Approximately 16-18 hours[7][8]

Experimental Workflow and Safety Protocol

Below is a diagram illustrating the key steps and decision points for safely handling this compound in a research setting.

Tazarotene_Handling_Workflow This compound Handling and Safety Workflow start Start: Planning Experiment sds Review Tazarotene SDS and Lab Protocols start->sds ppe_check Gather and Inspect PPE: - Double Gloves - Safety Goggles - Lab Coat sds->ppe_check setup Prepare Fume Hood: - Cover surface - Segregate materials ppe_check->setup handling Handling this compound: - Weighing - Solution Preparation setup->handling spill Spill Occurs? handling->spill spill_cleanup Execute Spill Cleanup Protocol spill->spill_cleanup Yes post_handling Post-Handling Procedures: - Decontaminate work area - Wash hands thoroughly spill->post_handling No spill_cleanup->post_handling waste_disposal Segregate and Label Hazardous Waste post_handling->waste_disposal end End: Secure Storage and Documentation waste_disposal->end

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.